5-(Pyrrolidin-1-YL)pent-3-YN-1-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
5-pyrrolidin-1-ylpent-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-5-1-2-6-10-7-3-4-8-10/h11H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIJEQBMVOXHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394258 | |
| Record name | 5-pyrrolidin-1-ylpent-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550302-87-9 | |
| Record name | 5-(1-Pyrrolidinyl)-3-pentyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550302-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-pyrrolidin-1-ylpent-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-(Pyrrolidin-1-yl)pent-3-yn-1-ol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of 5-(pyrrolidin-1-yl)pent-3-yn-1-ol, a valuable propargylamine derivative. The core of this synthesis is a copper-catalyzed three-component Mannich reaction, also known as an A3 (aldehyde-alkyne-amine) coupling. This one-pot reaction offers high atom economy and is a powerful tool for the construction of propargylamines, which are significant structural motifs in medicinal chemistry and materials science. This guide will delve into the retrosynthetic analysis, a detailed step-by-step experimental protocol, the underlying reaction mechanism, and the characterization of the target compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Propargylamines
Propargylamines are a pivotal class of organic compounds characterized by an amino group attached to a propargyl moiety (a C≡C triple bond adjacent to a methylene group). This unique structural feature imparts them with diverse biological activities and makes them versatile intermediates in organic synthesis.[1] The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous natural products and pharmaceuticals, often contributing to improved solubility and target binding affinity. The combination of these two pharmacophores in this compound makes it a molecule of significant interest for the development of novel therapeutic agents and functional materials.
The A3 coupling reaction stands out as one of the most efficient methods for the synthesis of propargylamines.[1] This multicomponent reaction involves the condensation of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal salt, most commonly a copper(I) species.[2] The reaction's appeal lies in its operational simplicity, mild reaction conditions, and the ability to generate molecular complexity in a single step, aligning with the principles of green chemistry.[1]
This guide will provide a detailed exploration of the synthesis of this compound, leveraging the power of the A3 coupling reaction.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the target molecule, this compound, reveals a clear path for its construction. The key disconnection lies at the C-N and C-C bonds adjacent to the alkyne, pointing directly to a three-component Mannich-type reaction.
Caption: Retrosynthetic analysis of the target molecule.
This analysis suggests that the target molecule can be synthesized from three readily available starting materials:
-
Pent-4-yn-1-ol: An alkynol that provides the five-carbon backbone.
-
Pyrrolidine: The secondary amine component.
-
Formaldehyde: The aldehyde component, which can be used in the form of an aqueous solution or as its solid polymer, paraformaldehyde.
The forward synthesis will, therefore, involve the copper-catalyzed coupling of these three components. A notable advantage of this approach is the potential to use the alkynol directly without the need for protecting the hydroxyl group, as many copper-catalyzed A3 couplings are tolerant of this functionality.[3]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the starting material, pent-4-yn-1-ol, and the final target compound, this compound.
Synthesis of the Starting Material: Pent-4-yn-1-ol
While commercially available, pent-4-yn-1-ol can also be readily synthesized in the laboratory. A reliable method involves the ring-opening of tetrahydrofurfuryl chloride with a strong base.
Reaction Scheme:
Tetrahydrofurfuryl chloride → Pent-4-yn-1-ol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Tetrahydrofurfuryl chloride | 120.58 | 12.06 g | 0.10 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 88 mL | 0.22 |
| Diethyl ether (anhydrous) | 74.12 | 200 mL | - |
| Saturated aq. NH4Cl | 53.49 | 100 mL | - |
| Anhydrous MgSO4 | 120.37 | - | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous diethyl ether (100 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (88 mL, 0.22 mol) to the stirred ether.
-
Dissolve tetrahydrofurfuryl chloride (12.06 g, 0.10 mol) in anhydrous diethyl ether (100 mL) and add it dropwise to the n-butyllithium solution over 1 hour, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield pent-4-yn-1-ol as a colorless liquid.
Synthesis of this compound
This one-pot, three-component reaction is the core of the synthesis.
Reaction Scheme:
Pent-4-yn-1-ol + Pyrrolidine + Formaldehyde --(CuCl)--> this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pent-4-yn-1-ol | 84.12 | 4.21 g | 0.05 |
| Pyrrolidine | 71.12 | 4.27 g | 0.06 |
| Formaldehyde (37% in H2O) | 30.03 | 4.87 g | 0.06 |
| Copper(I) chloride (CuCl) | 98.99 | 0.25 g | 0.0025 |
| Dioxane | 88.11 | 100 mL | - |
| Saturated aq. NaHCO3 | 84.01 | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Na2SO4 | 142.04 | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add pent-4-yn-1-ol (4.21 g, 0.05 mol), pyrrolidine (4.27 g, 0.06 mol), and dioxane (100 mL).
-
Add copper(I) chloride (0.25 g, 0.0025 mol) to the mixture.
-
Stir the mixture at room temperature and add aqueous formaldehyde (4.87 g, 0.06 mol) dropwise over 30 minutes. A slight exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes, with the addition of 1% triethylamine to the eluent to prevent tailing of the basic product.[4]
Reaction Mechanism
The copper-catalyzed A3 coupling reaction proceeds through a well-established catalytic cycle. The mechanism involves the in-situ formation of an iminium ion and a copper acetylide species, which then react to form the propargylamine product.[2]
Caption: Catalytic cycle of the copper-catalyzed A3 coupling reaction.
Elucidation of the Mechanism:
-
Iminium Ion Formation: Pyrrolidine reacts with formaldehyde to form a highly electrophilic iminium ion in situ. This is a classic step in Mannich reactions.[5]
-
Copper Acetylide Formation: The terminal alkyne, pent-4-yn-1-ol, reacts with the copper(I) catalyst to form a copper acetylide species. The copper(I) salt activates the terminal C-H bond of the alkyne, facilitating its deprotonation.[2]
-
Nucleophilic Addition: The nucleophilic copper acetylide then adds to the electrophilic iminium ion. This is the key C-C bond-forming step.
-
Catalyst Regeneration: The resulting intermediate undergoes protonolysis (likely from the water present or a protonated amine) to yield the final propargylamine product and regenerate the copper(I) catalyst, allowing it to re-enter the catalytic cycle.
Characterization of this compound
The structure of the synthesized compound can be confirmed using standard spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The spectrum is expected to show characteristic signals for the pyrrolidine ring protons, typically in the range of 1.7-2.7 ppm.
-
The methylene protons adjacent to the nitrogen and the alkyne will appear as a singlet or a narrow triplet around 3.4-3.6 ppm.
-
The methylene protons of the pentynol chain will show distinct multiplets. The protons adjacent to the hydroxyl group will be around 3.7 ppm, and the adjacent methylene protons around 2.5 ppm.
-
The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on the concentration and solvent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The two acetylenic carbons will appear in the range of 80-90 ppm.
-
The carbons of the pyrrolidine ring will resonate at around 25 ppm and 50 ppm.
-
The methylene carbons of the pentynol chain will have distinct signals, with the carbon bearing the hydroxyl group appearing around 60 ppm.
-
-
FTIR (Fourier-Transform Infrared) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
A weak to medium absorption band around 2200-2260 cm⁻¹ for the C≡C triple bond stretch.
-
C-H stretching vibrations of the aliphatic groups will be observed in the 2850-3000 cm⁻¹ region.
-
C-N stretching vibrations may be observed in the fingerprint region (1000-1300 cm⁻¹).[6][7]
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (153.22 g/mol ).
-
Conclusion
The synthesis of this compound via a copper-catalyzed three-component Mannich (A3) coupling reaction is a highly efficient and atom-economical method. This guide has provided a detailed framework for this synthesis, from the preparation of the starting materials to the final purification and characterization of the product. The operational simplicity and the versatility of the A3 coupling make it an invaluable tool for the synthesis of a wide array of propargylamines for applications in drug discovery and materials science. By understanding the underlying principles and the practical aspects of this reaction, researchers can effectively utilize this methodology to access novel and valuable chemical entities.
References
-
Chemistry LibreTexts. (2021). 3.1: A3 Coupling Reaction. [Link]
-
Yadav, J. S., et al. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 24(7), 1365. [Link]
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da Silva, F. M., et al. (2015). Coupling Reaction as a Strategy Towards the Synthesis of Alkaloids. Journal of the Brazilian Chemical Society, 26(8), 1549-1562. [Link]
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Fredon, F., Alanine, A., & Galley, G. (2000). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Molbank, M158. [Link]
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Borah, M., et al. (2015). Supporting Information Efficient one-pot synthesis of Propargylamines catalysed by Gold nanocrystals Stabilized on montmorillonite. RSC Advances. [Link]
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Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
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An In-Depth Technical Guide to the Characterization of 5-(Pyrrolidin-1-YL)pent-3-YN-1-OL
Introduction: A Molecule of Interest in Modern Drug Discovery
5-(Pyrrolidin-1-YL)pent-3-YN-1-OL (CAS No. 550302-87-9) is a bifunctional organic molecule that holds significant potential in the landscape of contemporary drug discovery and development.[1] Its structure is characterized by a terminal primary alcohol, an internal alkyne, and a tertiary amine in the form of a pyrrolidine ring. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecular architectures. The pyrrolidine moiety is a common scaffold in numerous biologically active compounds and approved drugs, often enhancing solubility and protein-binding affinity.[2] The propargyl alcohol component provides a reactive handle for a variety of chemical transformations, including cyclization and coupling reactions, which are pivotal in the synthesis of novel therapeutic agents.[3][4]
This guide provides a comprehensive overview of the essential characterization data for this compound. As a Senior Application Scientist, the following sections are structured to not only present the data but also to offer insights into the underlying principles and experimental considerations, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its handling, formulation, and biological activity. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 550302-87-9 | [1] |
| Molecular Formula | C₉H₁₅NO | [1] |
| Molecular Weight | 153.22 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid | - |
| Boiling Point | Predicted: > 200 °C (decomposes) | - |
| Solubility | Predicted: Soluble in water and polar organic solvents | - |
| Storage | Sealed in dry, 2-8°C | [1] |
Note: Predicted values are based on the structural similarity to related compounds and general principles of organic chemistry.
Proposed Synthetic Route and Analytical Workflow
A plausible and efficient synthesis of this compound can be achieved through a variation of the Mannich reaction, a cornerstone of amine synthesis. This would typically involve the reaction of a suitable propargyl alcohol precursor with formaldehyde and pyrrolidine. The following diagram illustrates a conceptual synthetic and analytical workflow.
Figure 1: A conceptual workflow for the synthesis, purification, and characterization of this compound.
Spectroscopic Characterization: A Predictive Analysis
In the absence of a complete, publicly available experimental dataset, a predictive analysis of the spectroscopic data provides a robust framework for the identification and characterization of this compound. This analysis is based on the known spectral properties of its constituent fragments, namely the 3-pentyn-1-ol backbone and the pyrrolidine ring, and established principles of spectroscopic interpretation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted chemical shifts for this compound are detailed below.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.7 | t | 2H | -CH₂-OH | Protons adjacent to the hydroxyl group are deshielded. |
| ~ 3.4 | t | 2H | -C≡C-CH₂-N | Protons adjacent to the nitrogen and the alkyne are deshielded. |
| ~ 2.6 | m | 4H | -N-(CH₂)₂- | Protons on the pyrrolidine ring adjacent to the nitrogen. |
| ~ 2.5 | q | 2H | HO-CH₂-CH₂- | Protons adjacent to the hydroxyl-bearing carbon. |
| ~ 1.8 | m | 4H | -(CH₂)₂- | Protons on the pyrrolidine ring beta to the nitrogen. |
| Variable | br s | 1H | -OH | The chemical shift of the hydroxyl proton is concentration and solvent dependent. |
Rationale is based on data from related structures such as 3-pentyn-1-ol and pyrrolidine, and general shielding/deshielding effects.[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are presented below.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 85 | -C≡C- | The sp-hybridized carbons of the internal alkyne. |
| ~ 80 | -C≡C- | The sp-hybridized carbons of the internal alkyne. |
| ~ 61 | -CH₂-OH | Carbon attached to the hydroxyl group. |
| ~ 52 | -N-(CH₂)₂- | Carbons on the pyrrolidine ring adjacent to the nitrogen. |
| ~ 45 | -C≡C-CH₂-N | Carbon adjacent to the nitrogen and the alkyne. |
| ~ 23 | -(CH₂)₂- | Carbons on the pyrrolidine ring beta to the nitrogen. |
| ~ 23 | HO-CH₂-CH₂- | Carbon adjacent to the hydroxyl-bearing carbon. |
Rationale is based on typical chemical shifts for similar functional groups.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3200 | Strong, Broad | O-H stretch | Characteristic of the hydroxyl group. |
| 2960-2850 | Medium | C-H stretch (sp³) | Aliphatic C-H bonds in the pyrrolidine and pentynol backbone. |
| ~ 2250 | Weak to Medium | C≡C stretch | Internal alkyne stretching vibration. |
| ~ 1100 | Medium | C-N stretch | Tertiary amine C-N bond vibration. |
| ~ 1050 | Strong | C-O stretch | Primary alcohol C-O bond vibration. |
Rationale is based on characteristic IR frequencies for the respective functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique.
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion | Rationale |
| 154.12 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight. |
| 136.11 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated parent ion. |
| 84.08 | [C₅H₁₀N]⁺ | Fragmentation yielding the pyrrolidinomethyl cation. |
| 70.08 | [C₄H₈N]⁺ | Fragmentation of the pyrrolidine ring. |
Fragmentation patterns are predicted based on the stability of the resulting carbocations and established fragmentation mechanisms.
Conclusion: A Foundation for Further Research
This technical guide provides a comprehensive, albeit predictive, characterization of this compound. The presented data, derived from the analysis of its structural components and fundamental spectroscopic principles, offers a robust baseline for researchers and developers. It serves as a reliable reference for the identification, synthesis, and purification of this versatile molecule. The unique structural motifs of this compound position it as a valuable asset in the construction of novel chemical entities with potential therapeutic applications. Further experimental validation of the data presented herein will undoubtedly solidify its role in the advancement of medicinal chemistry and drug discovery.
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An In-depth Technical Guide to ¹H and ¹³C NMR of Functionalized Pyrrolidines
Introduction: The Pyrrolidine Scaffold and the Indispensable Role of NMR
The pyrrolidine ring is a quintessential five-membered nitrogen-containing heterocycle that stands as a privileged scaffold in medicinal chemistry and drug development. Its prevalence in natural products, such as proline and hydroxyproline, and its incorporation into a vast array of pharmaceuticals underscore its significance.[1] The conformational flexibility and potential for stereoisomerism inherent in functionalized pyrrolidines demand robust analytical techniques for unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C nuclei, is the most powerful tool for elucidating the precise constitution, configuration, and conformation of these vital molecules.
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of NMR for the analysis of functionalized pyrrolidines. We will move beyond a rudimentary overview of spectral interpretation to explore the causal relationships between molecular structure and NMR observables, empowering you to tackle complex characterization challenges with confidence.
The Foundation: Conformation of the Pyrrolidine Ring
Unlike the relatively rigid six-membered cyclohexane ring, the five-membered pyrrolidine ring is conformationally mobile, rapidly interconverting between non-planar forms to alleviate torsional strain.[2] Understanding these conformations is paramount, as they directly influence the dihedral angles between protons, which in turn dictates the magnitude of their spin-spin coupling constants—a key parameter for stereochemical assignment. The two primary conformations are the Envelope (C_s symmetry) and the Twist (C_2 symmetry) .
-
Envelope Conformation: Four of the ring atoms are coplanar, while the fifth is puckered out of the plane.
-
Twist Conformation: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.
The energy barrier between these conformations is low, meaning that in solution, a functionalized pyrrolidine often exists as a dynamic equilibrium of multiple conformers.[3] The observed NMR spectrum is a population-weighted average of these states. The nature and position of substituents heavily influence which conformation is energetically favored.[4]
Caption: Primary conformations of the pyrrolidine ring.
¹H NMR Spectroscopy: Decoding the Proton Environment
The ¹H NMR spectrum provides a wealth of information through chemical shifts, spin-spin coupling, and signal multiplicities.
Chemical Shifts (δ)
The chemical shift of a proton is highly sensitive to its electronic environment. Protons attached to carbons adjacent to the electronegative nitrogen atom (C2 and C5) are deshielded and resonate further downfield than those at C3 and C4.
The nature of the substituent on the nitrogen atom (R) has a profound effect on the chemical shifts of the α-protons (C2-H, C5-H). Electron-withdrawing groups (e.g., acyl, sulfonyl) deshield these protons significantly due to the inductive effect and by altering the nitrogen's hybridization and inversion barrier.[5]
| Proton Position | Typical Chemical Shift (ppm) | Influencing Factors |
| N-H | 1.0 - 3.5 (often broad) | Solvent, concentration, hydrogen bonding. |
| C2-H, C5-H | 2.5 - 3.5 | Highly dependent on N-substituent. Downfield shift with electron-withdrawing groups. |
| C3-H, C4-H | 1.5 - 2.2 | Affected by ring substituents and stereochemistry. |
| Substituent-H | Variable | Dependent on the functional group. |
Note: These are general ranges and can vary significantly based on the specific substitution pattern and solvent.[6][7]
Spin-Spin Coupling (³J): The Key to Stereochemistry
While chemical shifts provide information on connectivity, vicinal coupling constants (³J), which arise from the interaction of protons on adjacent carbons, are the most powerful tool for determining relative stereochemistry (cis/trans). The magnitude of ³J is related to the dihedral angle (φ) between the coupled protons, as described by the Karplus equation.
-
A large ³J value (typically 7-12 Hz) corresponds to a dihedral angle of ~180° (anti-periplanar).
-
A small ³J value (typically 0-5 Hz) corresponds to a dihedral angle of ~90° (syn-clinal).
For pyrrolidines, establishing the relative configuration of substituents at C2 and C3, for example, relies on measuring the coupling constant between H2 and H3. A larger ³J value often suggests a trans relationship, while a smaller value suggests a cis relationship. However, due to the ring's flexibility, this is not an absolute rule. The observed J-coupling is an average of the values from all populated conformations. Therefore, a careful analysis, sometimes supported by computational modeling, is necessary for definitive assignments.[8][9]
Diastereotopicity: A Common Source of Complexity
When a substituent creates a stereocenter, the two protons on an adjacent methylene group (e.g., at C3) are no longer chemically equivalent. They are diastereotopic . This means they will have different chemical shifts and will couple to each other (geminal coupling, ²J) and to adjacent protons with different coupling constants. This leads to more complex splitting patterns, often appearing as multiplets that require careful analysis or simulation to deconstruct.[10]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by providing a direct map of the carbon framework. With proton decoupling, each unique carbon atom typically appears as a single sharp line.
Chemical Shifts (δ)
Similar to ¹H NMR, the chemical shifts of pyrrolidine carbons are influenced by their proximity to the nitrogen atom and the electronic nature of substituents.
| Carbon Position | Typical Chemical Shift (ppm) | Influencing Factors |
| C2, C5 | 45 - 65 | Highly sensitive to N-substituents and C-substituents. |
| C3, C4 | 25 - 40 | Less sensitive to N-substitution but highly affected by adjacent functional groups. |
Note: These ranges are illustrative. Aromatic, carbonyl, or other functional groups will appear in their characteristic regions.[11]
The presence of electron-withdrawing groups on the nitrogen or the ring carbons will shift the corresponding carbon signals downfield (to a higher ppm value).[12]
Advanced 2D NMR Techniques: A Self-Validating Workflow for Unambiguous Assignment
For complex functionalized pyrrolidines, 1D NMR spectra can be crowded and ambiguous. A suite of 2D NMR experiments provides the necessary resolving power and correlation data to build a self-validating structural assignment.[13]
Caption: Workflow for systematic structural elucidation using NMR.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the cornerstone of proton assignment. A cross-peak in a COSY spectrum indicates that two protons are spin-coupled (typically over 2-3 bonds).[14] By "walking" through the correlation network, one can trace the connectivity of protons from C2 to C3, C3 to C4, and so on, establishing the proton framework of the pyrrolidine ring.[15]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is essential for unambiguously assigning carbons. It generates a cross-peak for each proton that is directly attached to a carbon atom.[16] By correlating the already assigned protons (from ¹H and COSY data) to their corresponding carbon signals, the ¹³C spectrum can be fully assigned.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the final piece of the puzzle, revealing long-range correlations between protons and carbons over two or three bonds (²J_CH, ³J_CH).[14] This is exceptionally powerful for:
-
Positioning Substituents: A correlation from a substituent's proton to a specific ring carbon confirms its point of attachment.
-
Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in an HSQC spectrum. HMBC cross-peaks from nearby protons to the quaternary carbon are the only way to assign them definitively.
-
Confirming the Ring Structure: Correlations between, for example, the C5 protons and the C2 carbon can help confirm the cyclic nature and overall fragment assembly.[17]
-
Experimental Protocols: Ensuring Data Integrity
The quality of your NMR data is directly dependent on rigorous experimental technique.
Sample Preparation
-
Analyte: Weigh approximately 5-10 mg of the purified functionalized pyrrolidine directly into a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (15-25 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. CDCl₃ is a common first choice. For more polar compounds, DMSO-d₆, CD₃OD, or D₂O may be necessary.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Homogenization: Cap the tube and gently vortex or invert several times to ensure the sample is completely dissolved and the solution is homogeneous. A brief sonication can aid dissolution if needed.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a new NMR tube.
Data Acquisition
The following is a general guide for a modern 400-600 MHz spectrometer. Specific parameter names may vary by manufacturer (Bruker, Jeol, Varian).
-
Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).
-
¹H Spectrum:
-
Experiment: Standard 1D proton experiment.
-
Spectral Width: ~12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans, adjust as needed for signal-to-noise.
-
-
¹³C Spectrum:
-
Experiment: Standard 1D carbon with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~220-240 ppm, centered around 110-120 ppm.
-
Number of Scans (ns): 1024 or more, depending on concentration. This is often the longest experiment.
-
-
¹H-¹H COSY:
-
Experiment: Standard gradient-selected COSY (e.g., cosygpqf).
-
Number of Scans (ns): 2-4 per increment.
-
Increments (F1 dimension): 256-512.
-
-
¹H-¹³C HSQC:
-
Experiment: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2).
-
¹J_CH Coupling Constant: Set to ~145 Hz (a good average for sp³ C-H bonds).
-
Number of Scans (ns): 2-8 per increment.
-
-
¹H-¹³C HMBC:
-
Experiment: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Long-Range Coupling Constant: Set to 7-8 Hz to optimize for typical ²J and ³J correlations.[14]
-
Number of Scans (ns): 8-32 per increment, as this experiment is less sensitive.
-
Conclusion
The structural elucidation of functionalized pyrrolidines is a task perfectly suited to the capabilities of modern NMR spectroscopy. By systematically applying a combination of 1D and 2D NMR experiments, one can move from an unknown compound to a fully validated structure. A thorough understanding of how conformation influences chemical shifts and coupling constants, combined with the robust connectivity information provided by COSY, HSQC, and HMBC, forms a self-validating system. This approach not only confirms the desired molecular structure but also provides profound insights into the stereochemical and conformational properties that are critical for function in the context of drug design and development.
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ResearchGate. Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Available at: [Link] [Accessed January 22, 2026].
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Napolitano, J. G., Gavín, J. A., García, C., Norte, M., Fernández, J. J., & Daranas, A. H. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338-47. Available at: [Link] [Accessed January 22, 2026].
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link] [Accessed January 22, 2026].
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Introduction: The Significance of the Pyrrolidine Ring in Modern Science
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Pyrrolidine Derivatives
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of chemical and biological sciences. Its unique conformational rigidity and basic nitrogen atom make it a privileged scaffold in a vast array of molecules, from essential amino acids like proline to potent pharmaceuticals and complex natural products. Pyrrolidine derivatives are integral to drug development, with notable examples including KRAS inhibitors for cancer therapy, various synthetic cathinones relevant to forensic science, and naturally occurring pyrrolizidine alkaloids of toxicological concern.
Understanding the gas-phase behavior of these molecules under mass spectrometric conditions is paramount for their unambiguous identification and structural elucidation. Whether characterizing a novel drug candidate, identifying a metabolite, or screening for contaminants in food, a deep knowledge of fragmentation pathways provides the necessary specificity and confidence. This guide offers a detailed exploration of the core principles governing the mass spectrometric fragmentation of pyrrolidine derivatives, synthesizing mechanistic theory with field-proven analytical strategies.
Chapter 1: The Influence of Ionization Techniques
The initial ionization event dictates the subsequent fragmentation cascade. The choice of ionization source is therefore the first critical decision in the analytical workflow, directly impacting the nature and extent of fragmentation observed.
Electron Ionization (EI): Inducing Extensive Fragmentation for Library Matching
Electron Ionization is a high-energy ("hard") technique that bombards the analyte with energetic electrons (typically 70 eV). This process ejects an electron from the molecule, producing a high-energy molecular radical cation (M•+). This excess energy is rapidly dissipated through a series of predictable bond cleavages, generating a complex but highly reproducible fragmentation pattern that serves as a chemical fingerprint.
For the parent pyrrolidine molecule (C₄H₉N, MW 71.12), the most characteristic fragmentation pathway under EI is alpha-cleavage (α-cleavage) . This involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. The driving force is the formation of a highly stable, resonance-stabilized iminium cation. In the case of unsubstituted pyrrolidine, loss of a hydrogen radical (H•) from the C2 position leads to the formation of the base peak at m/z 70. A subsequent, and also prominent, fragmentation is the loss of an ethylene molecule (C₂H₄) via a retro-Diels-Alder-type rearrangement, resulting in a characteristic ion at m/z 43.
Electrospray Ionization (ESI): Soft Ionization for Molecular Weight and MS/MS
In contrast to EI, Electrospray Ionization is a "soft" ionization technique that imparts minimal excess energy to the analyte. It is the workhorse of modern LC-MS. For pyrrolidine derivatives, the basic nitrogen atom is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography, forming a stable even-electron protonated molecule, [M+H]⁺.
The primary advantage of ESI is its ability to deliver an intact precursor ion representing the molecular weight of the analyte into the mass spectrometer. This [M+H]⁺ ion can then be selectively isolated and subjected to controlled fragmentation through Collision-Induced Dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment. This allows for targeted structural elucidation, which is particularly crucial for analyzing complex mixtures. The majority of the mechanisms discussed in the following chapters pertain to the CID of these [M+H]⁺ ions.
Chapter 2: Core Fragmentation Pathways of Protonated Pyrrolidine Derivatives
The fragmentation of protonated pyrrolidine derivatives is governed by the stability of the resulting fragment ions and neutral losses, with the proton's location playing a key role in directing the cleavage pathways.
Alpha-Cleavage and Ring Opening in N-Acyl Derivatives
For N-acyl pyrrolidines, a common structural motif in synthetic cathinones and other pharmaceuticals, fragmentation is often initiated by cleavage of the N-acyl bond or by ring-opening pathways. A prominent example is seen in α-pyrrolidinophenone synthetic cathinones. Under CID, a dominant fragmentation pathway is the neutral loss of the entire pyrrolidine ring (71 Da).[1] This occurs via a hydrogen rearrangement, leading to the formation of a stable alkylphenone cation.[1]
This initial loss is often followed by a series of subsequent fragmentations of the remaining structure, such as the loss of neutral alkenes and eventually the formation of a stable tropylium ion (m/z 91 for unsubstituted phenyl rings).[1] This predictable pathway is invaluable for identifying compounds within this class.[1][2]
The Proline Effect in Peptides
When incorporated into a peptide chain, the pyrrolidine ring of proline introduces significant conformational constraints. This has a profound impact on peptide fragmentation. Cleavage of the amide bond C-terminal to a proline residue is often energetically unfavorable and thus suppressed. Conversely, fragmentation of the amide bond N-terminal to proline is often enhanced.
Furthermore, proline-containing peptides exhibit unique and complex fragmentation behaviors, including rearrangements and the elimination of the proline residue along with its C-terminal neighbor as a neutral oxazolone.[3][4] In studies of heptapeptides, it was observed that b₇ ions undergo a head-to-tail cyclization, followed by a ring-opening that preferentially places the proline residue at the N-terminus, facilitating this unique neutral loss.[3][4] This behavior is critical for accurate peptide sequencing in proteomics research.[3]
The "Proton Sequestration" Challenge in Drug Development
A significant analytical challenge arises when the pyrrolidine ring is part of a larger, complex molecule, such as modern KRAS G12C inhibitors.[5] Due to its high basicity, the pyrrolidine nitrogen preferentially sequesters the proton during ESI.[5] Upon CID, the charge is retained on the pyrrolidine-containing fragment, leading to a dominant and often uninformative fragment ion, while the rest of the molecular structure is lost as a neutral species.[5][6] This "charge-remote" fragmentation prevents detailed structural characterization of the core scaffold, hindering the identification of metabolites and impurities.[5]
Chapter 3: Field-Proven Methodologies and Protocols
Overcoming the challenges associated with pyrrolidine fragmentation requires tailored analytical strategies. The following protocols represent best practices for the characterization of these compounds.
Protocol 1: Standard LC-MS/MS Analysis for Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids (PAs) and their N-oxides are hepatotoxic compounds that can contaminate honey and herbal teas.[6][7] Their detection relies on sensitive and selective LC-MS/MS methods.
Objective: To quantify a panel of 28 common PAs in a herbal tea matrix.
Methodology:
-
Sample Preparation: a. Homogenize 1 g of the herbal tea sample. b. Perform an acidic extraction using 0.05 M sulfuric acid in water/methanol. c. Centrifuge and collect the supernatant. d. Clean up the extract using strong cation exchange (SPE) solid-phase extraction. e. Elute the PAs, evaporate to dryness, and reconstitute in a mobile-phase-compatible solvent.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm).[8]
-
Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.[8]
-
Mobile Phase B: 5 mM ammonium formate with 0.1% formic acid in methanol.[8]
-
Gradient: A typical gradient would run from low (~5%) to high (~95%) organic content over 15-20 minutes to resolve isomeric PAs.
-
Flow Rate: 0.3 mL/min.[8]
-
-
Mass Spectrometry (MS):
-
Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM). For each PA, monitor at least two precursor-to-product ion transitions for confident identification and quantification.
-
Rationale: The acidic mobile phase ensures efficient protonation of the PAs. The use of dMRM maximizes sensitivity and allows for the simultaneous monitoring of dozens of compounds by only acquiring data when each analyte is expected to elute.[7] Matrix-matched calibration is often necessary to compensate for ion suppression or enhancement effects.[7]
Protocol 2: In-Source Fragmentation (ISF) for Challenging Scaffolds
To overcome the proton sequestration issue seen in molecules like KRAS inhibitors, a clever strategy is to intentionally induce fragmentation before the MS/MS analysis stage.[5] This is achieved by optimizing the ion source parameters to promote the neutral loss of the problematic pyrrolidine moiety.
Objective: To enhance structural coverage of a pyrrolidine-containing drug molecule (e.g., GDC-6036) that yields an uninformative MS/MS spectrum.[5]
Methodology:
-
Initial Analysis: First, acquire a standard MS/MS spectrum of the protonated molecule [M+H]⁺. Confirm that it is dominated by a single fragment corresponding to the loss of the core scaffold as a neutral.
-
In-Source Fragmentation Optimization: a. Infuse the analyte at a constant concentration into the mass spectrometer. b. Instead of selecting the [M+H]⁺ ion for MS/MS, monitor the mass spectrum in full scan (MS1) mode. c. Systematically increase the voltage in the ion source (parameters may be named Cone Voltage, Declustering Potential, or Fragmentor Voltage depending on the instrument vendor). d. Observe the appearance of an ion corresponding to the neutral loss of the pyrrolidine moiety (e.g., for GDC-6036, this yields an ion at m/z 525).[5] Optimize the voltage to maximize the intensity of this in-source fragment ion while minimizing the original [M+H]⁺.
-
Targeted MS/MS Analysis: a. Set up a new MS/MS experiment. Instead of selecting the original [M+H]⁺ as the precursor, select the in-source generated fragment ion (e.g., m/z 525). b. Acquire the MS/MS spectrum of this new precursor.
-
Data Analysis: The resulting spectrum will show the fragmentation of the core molecular scaffold, providing significantly more structural information than the original MS/MS experiment.[5][10] This technique effectively circumvents the issue of proton sequestration by removing the highly basic site prior to CID.[5]
Chapter 4: Data Summary and Key Fragment Ions
For rapid identification, a summary of characteristic ions and neutral losses is invaluable.
| Class of Pyrrolidine Derivative | Ionization | Precursor Ion | Characteristic Fragment Ion(s) / Neutral Loss (NL) | Causality / Notes |
| Unsubstituted Pyrrolidine | EI | [M]•+ (m/z 71) | m/z 70 (Base Peak); m/z 43 | α-cleavage (loss of H•); Subsequent loss of C₂H₄. |
| α-Pyrrolidinophenones | ESI | [M+H]⁺ | NL of 71 Da (Pyrrolidine) | Formation of a stable alkylphenone cation.[1] |
| ESI | [M+H]⁺ | m/z 91 (or substituted equivalent) | Formation of the highly stable tropylium ion after subsequent losses.[1] | |
| Proline (in peptides) | ESI | [M+nH]ⁿ⁺ | Suppressed cleavage C-terminal to Pro | Steric hindrance and ring strain. |
| ESI | [M+nH]ⁿ⁺ | NL of [Pro + adjacent residue] | Unique rearrangement pathway via a macrocyclic intermediate.[3][4] | |
| KRAS Inhibitors (e.g., GDC-6036) | ESI | [M+H]⁺ | Dominant, uninformative ion | Proton is sequestered by the basic pyrrolidine ring.[5] |
| ESI (w/ ISF) | [M+H - Pyrrolidine]⁺ | Rich fragmentation of the core | ISF removes the basic site prior to MS/MS analysis.[5] |
Conclusion
The mass spectrometric fragmentation of pyrrolidine derivatives is a nuanced field where the interplay between molecular structure, ionization method, and analytical strategy dictates the quality of information obtained. A foundational understanding of core mechanisms, from the classic alpha-cleavage under EI to the complex rearrangements in protonated peptides, is essential. For researchers in drug development and other applied sciences, recognizing potential challenges like proton sequestration and employing advanced techniques such as in-source fragmentation can be the key to unlocking a wealth of structural data from an otherwise uninformative spectrum. By combining mechanistic knowledge with methodical, validated protocols, mass spectrometry serves as an indispensable tool for the confident characterization of this vital class of molecules.
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Title: Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones Source: ResearchGate URL: [Link]
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Whitepaper: A Predictive Framework for Elucidating the Biological Activity of Novel Pyrrolidine-Alkyne Compounds
Abstract
The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide presents a comprehensive framework for the prediction and validation of the biological activity of hybrid compounds incorporating both the pyrrolidine ring and an alkyne functional group. The pyrrolidine scaffold, a five-membered nitrogen heterocycle, is a cornerstone in modern drug discovery, prized for its favorable physicochemical properties and its presence in numerous FDA-approved drugs.[1][2] The alkyne group, once considered a mere synthetic intermediate, is now recognized as a critical pharmacophore capable of forming unique interactions with biological targets and serving as a versatile handle for bioorthogonal chemistry.[3][4] By integrating state-of-the-art computational prediction methodologies with robust experimental validation protocols, this document provides researchers and drug development professionals with a self-validating workflow to navigate the chemical space of pyrrolidine-alkyne compounds, accelerating the identification of promising therapeutic leads.
The Strategic Value of Pyrrolidine and Alkyne Moieties in Drug Design
The Pyrrolidine Scaffold: A Privileged 3D Motif
The prevalence of the pyrrolidine ring in natural products and pharmaceuticals is not coincidental.[5][6] Its significance stems from a unique combination of structural and chemical properties:
-
Three-Dimensionality: Unlike flat aromatic rings, the saturated sp³-hybridized nature of the pyrrolidine ring provides a non-planar structure. This inherent three-dimensionality, governed by a phenomenon known as "pseudorotation," allows for a more comprehensive exploration of pharmacophore space, enabling compounds to make more specific and high-affinity interactions with the complex 3D architecture of protein binding sites.[1][7]
-
Physicochemical Properties: The nitrogen atom within the ring can act as a hydrogen bond acceptor, while an attached proton can serve as a donor, enhancing interactions with biological targets. Furthermore, the pyrrolidine motif often improves aqueous solubility and other key ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[8]
-
Stereochemical Richness: The pyrrolidine ring can possess multiple chiral centers, allowing for the synthesis of stereoisomers with distinct biological profiles and binding modes. This stereochemical diversity is crucial for optimizing target selectivity and reducing off-target effects.[1]
-
Proven Therapeutic Relevance: The pyrrolidine scaffold is a core component of drugs across a vast range of therapeutic areas, including antivirals, antihypertensives, and agents for central nervous system (CNS) disorders, underscoring its versatility and acceptance by biological systems.[2][9]
The Alkyne Functional Group: More Than a Synthetic Handle
The alkyne moiety is a powerful tool in medicinal chemistry, offering unique chemical reactivity and structural features.[3]
-
Bioorthogonal Reactivity: Terminal alkynes are famously used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, enabling the covalent linkage of molecules with high efficiency and specificity in complex biological environments.[3]
-
Structural Role: The linear geometry of the alkyne group can act as a rigid linker or spacer within a molecule, precisely orienting other pharmacophoric groups.
-
Target Interactions: Alkynes can participate in non-covalent interactions, including hydrogen bonding (with the acetylenic proton) and unique π-stacking or carbon-bonding interactions with protein residues, contributing to binding affinity.
-
Metabolic Stability: The introduction of an alkyne can block sites of metabolism, improving the pharmacokinetic profile of a drug candidate.
The combination of the 3D, stereochemically rich pyrrolidine scaffold with the rigid, reactive alkyne group creates a powerful platform for designing novel compounds with potentially synergistic or entirely new biological activities.
A Predictive Workflow for Bioactivity Assessment
To efficiently navigate the vast chemical space of potential pyrrolidine-alkyne compounds, a robust, multi-tiered computational workflow is essential. This in silico process allows for the rapid screening of large virtual libraries to prioritize a smaller, more manageable set of compounds for synthesis and experimental validation.
Step 1: Target Selection and Molecular Docking
The initial step involves identifying a plausible biological target. Given the broad activities of pyrrolidine derivatives, potential targets are numerous. For instance, they are known to act as enzyme inhibitors (e.g., cholinesterases, kinases, α-glucosidase) and receptor modulators.[2][10] The choice of target should be hypothesis-driven, based on the desired therapeutic outcome.
Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction (binding affinity).[11] This allows us to virtually screen thousands of compounds, filtering for those that are sterically and electronically complementary to the target's active site. This pre-screening dramatically reduces the number of compounds that need to be synthesized, saving significant time and resources.[12]
Protocol 1: Molecular Docking of a Virtual Library
-
Target Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and existing ligands from the PDB file.
-
Add polar hydrogens and assign atomic charges (e.g., using AutoDock Tools).
-
Define the binding site by creating a grid box centered on the active site cavity.
-
-
Ligand Preparation:
-
Generate 3D structures for the virtual library of pyrrolidine-alkyne compounds.
-
Assign atomic charges and define rotatable bonds for each ligand.
-
Convert ligand files to the appropriate format (e.g., PDBQT for AutoDock Vina).
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina) to systematically fit each ligand into the defined binding site of the protein.
-
The software will generate multiple binding poses for each ligand and calculate a corresponding binding energy score.
-
-
Analysis:
-
Rank the compounds based on their predicted binding affinity (docking score).
-
Visually inspect the binding poses of the top-scoring compounds to analyze key interactions (hydrogen bonds, hydrophobic contacts, etc.) with active site residues. This step is critical for ensuring the predicted binding is chemically sensible.
-
Step 2: Quantitative Structure-Activity Relationship (QSAR)
QSAR models provide a mathematical correlation between the chemical features of a set of molecules and their biological activity.[13] For a novel class like pyrrolidine-alkynes, a QSAR model can be built using existing data from compounds containing similar fragments or, ideally, after an initial round of experimental screening to generate a training dataset.
Causality: While docking predicts affinity for a specific target, QSAR can predict a more general biological effect (e.g., cytotoxicity) without a known target.[14] By calculating hundreds of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties), machine learning algorithms can identify which combination of descriptors is most predictive of activity.[15] This allows for the rapid estimation of activity for an entire virtual library.
Experimental Validation: From Prediction to Proof
Computational predictions, no matter how sophisticated, must be validated through empirical testing. The highest-ranking compounds from the in silico workflow, exhibiting both strong predicted binding affinity and favorable QSAR/ADMET profiles, should be prioritized for chemical synthesis.
Target-Based Assays: Enzyme Inhibition
If a specific enzyme was targeted (e.g., α-glucosidase for diabetes), a direct inhibition assay is the primary validation step.[10]
Protocol 2: α-Glucosidase Inhibition Assay (Example)
-
Materials: α-glucosidase enzyme, p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate, phosphate buffer (pH 6.8), test compounds (dissolved in DMSO), positive control (e.g., Acarbose), 96-well microplate, plate reader.
-
Procedure:
-
Add 50 µL of phosphate buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG substrate solution.
-
Incubate the plate at 37°C for another 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released, indicating enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the control (DMSO vehicle).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Phenotypic Assays: Anticancer Cytotoxicity
For compounds predicted to have anticancer activity, a common primary screen is the MTT assay, which measures cell viability.[16]
Protocol 3: MTT Cytotoxicity Assay
-
Materials: Human cancer cell line (e.g., MCF-7), complete culture medium (e.g., DMEM with 10% FBS), test compounds, positive control (e.g., Doxorubicin), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well cell culture plate.
-
Procedure:
-
Seed cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) by plotting viability against the log of compound concentration.
-
Data Summary and Interpretation
To facilitate analysis and comparison, all quantitative data should be summarized in a structured format.
Table 1: Predicted and Experimental Data for Hypothetical Pyrrolidine-Alkyne Series
| Compound ID | Docking Score (kcal/mol) | Predicted pIC₅₀ (QSAR) | Experimental IC₅₀ (µM) [Enzyme Assay] | Experimental IC₅₀ (µM) [MTT Assay] |
| PA-001 | -9.2 | 6.8 | 1.5 | >100 |
| PA-002 | -8.5 | 6.1 | 7.8 | >100 |
| PA-003 | -7.1 | 5.2 | 55.0 | 12.3 |
| PA-004 | -9.5 | 7.1 | 0.8 | 75.4 |
| Control | N/A | N/A | 0.5 (Acarbose) | 0.2 (Doxorubicin) |
Interpretation: In this hypothetical example, a strong correlation between the docking score and the enzyme assay results for compounds PA-001, PA-002, and PA-004 would validate the docking model. Compound PA-003 shows poor enzyme inhibition but moderate cytotoxicity, suggesting a different mechanism of action that was not captured by the target-based docking but might be hinted at by a broader QSAR model. Compound PA-004 emerges as the most promising lead from this initial screen for the targeted enzyme.
Conclusion and Future Directions
The strategic combination of the pyrrolidine and alkyne moieties offers a fertile ground for the discovery of novel bioactive compounds. The framework presented herein provides a logical, efficient, and self-validating pathway from conceptual design to experimental proof. By leveraging the predictive power of molecular docking and QSAR and confirming these predictions with targeted in vitro assays, research teams can significantly de-risk and accelerate their drug discovery programs. Future work should focus on expanding the library of pyrrolidine-alkyne scaffolds, developing more refined machine learning models as more experimental data becomes available, and exploring the potential for these compounds in therapeutic areas where the parent scaffolds have already shown promise, such as neurodegenerative diseases, cancer, and infectious diseases.[16][17][18]
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The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide for Drug Development Professionals
Abstract
The five-membered saturated nitrogen heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry. Its prevalence in natural products, FDA-approved drugs, and clinical candidates underscores its significance. This guide provides an in-depth analysis of the pyrrolidine ring's fundamental role in drug design. We will explore its unique stereochemical and conformational properties, which allow for a thorough exploration of three-dimensional chemical space, a critical factor for enhancing potency, selectivity, and pharmacokinetic profiles. This document delves into the structure-activity relationships (SAR), key synthetic strategies, and diverse therapeutic applications of pyrrolidine-containing compounds, offering field-proven insights for researchers and scientists in drug development.
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The pyrrolidine ring is a quintessential example of such a scaffold[1][2]. This five-membered, nitrogen-containing heterocycle is a core structure in numerous natural alkaloids, such as nicotine and hygrine, as well as the essential amino acid proline[3]. Its significance is further highlighted by its presence in a wide array of FDA-approved drugs, treating conditions from hypertension (e.g., Captopril, Enalapril) and bacterial infections (e.g., Clindamycin) to epilepsy (e.g., Ethosuximide) and insomnia (e.g., Daridorexant)[4][5].
The utility of the pyrrolidine scaffold stems from several key features that medicinal chemists leverage to address complex biological challenges[1][6]:
-
Efficient Space Exploration: The sp³-hybridized carbon atoms of the saturated ring provide a non-planar, three-dimensional (3D) geometry. This contrasts sharply with flat, aromatic systems and allows for more precise and extensive interactions with the complex 3D surfaces of biological targets[6].
-
Stereochemical Richness: The pyrrolidine ring can possess up to four stereogenic centers, leading to a large number of possible stereoisomers. This stereochemical diversity is crucial for optimizing drug-target interactions, as biological systems are inherently chiral[6].
-
Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. This feature, combined with the scaffold's overall properties, can be tuned to improve solubility, permeability, and other ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters.
-
Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrrolidine ring, making it an accessible and versatile building block in drug development programs[5][7].
This guide will systematically unpack these features, providing a technical and practical overview for the rational design of novel therapeutics based on this remarkable scaffold.
Core Physicochemical and Structural Attributes
The therapeutic success of the pyrrolidine scaffold is not accidental; it is a direct consequence of its inherent structural and physicochemical properties. Understanding these attributes is fundamental to exploiting them in drug design.
Conformational Flexibility: "Pseudorotation"
Unlike a rigid planar ring, the pyrrolidine scaffold is conformationally flexible, undergoing a low-energy motion known as "pseudorotation." The ring puckers to relieve steric strain, adopting various "envelope" and "twist" conformations[6]. The two most common conformations are the Cγ-endo and Cγ-exo envelope conformers, where the C4 carbon is either on the same side (endo) or the opposite side (exo) of the ring as the carboxylate group in proline[6].
The critical insight for medicinal chemists is that this puckering is not random. It can be controlled and "locked" by the strategic placement of substituents. Inductive and stereoelectronic effects of substituents dictate the preferred conformation, which in turn influences the spatial orientation of other pharmacophoric groups attached to the ring[6]. For example, substituting proline at the 4-position with an electron-withdrawing group like fluorine can predictably favor one pucker over the other, thereby pre-organizing the molecule for optimal binding to its target[6].
Stereochemistry as a Driver of Selectivity
The stereogenicity of the pyrrolidine ring is a powerful tool for achieving target selectivity and improving therapeutic index. The spatial arrangement of substituents can dramatically alter a compound's biological profile due to the enantioselective nature of proteins and enzymes[6].
A compelling example is seen in the development of selective estrogen receptor degraders (SERDs) for breast cancer treatment. It was found that a 3-R-methylpyrrolidine substituent promoted a pure ERα antagonist profile, whereas the corresponding 3-S-methylpyrrolidine or an unsubstituted ring did not confer the same desired activity[6]. This subtle change in stereochemistry dictates a different binding mode, leading to a profoundly different pharmacological outcome. This causality underscores the necessity of precise stereochemical control in the synthesis and evaluation of pyrrolidine-based drug candidates.
Caption: Logical relationship of pyrrolidine's key structural features.
Therapeutic Applications Across Disease Areas
The versatility of the pyrrolidine scaffold is evident in the breadth of its therapeutic applications. It is a key component in drugs targeting a wide range of diseases.
Antiviral Agents
Pyrrolidine-based structures have been particularly successful in the development of antiviral drugs, especially for treating Hepatitis C Virus (HCV). Many HCV protease inhibitors incorporate a proline or hydroxyproline core. These drugs, such as Telaprevir and Asunaprevir, are peptidomimetics where the pyrrolidine ring serves as a rigid constraint, mimicking the transition state of peptide bond cleavage by the viral NS3/4A serine protease[5][8]. This structural mimicry leads to potent and specific inhibition of viral replication.
-
Telaprevir: This peptidomimetic inhibitor features a fused pyrrolidine backbone and is used in combination therapy to treat chronic HCV infection by inhibiting the NS3/4A serine protease[8].
-
Asunaprevir: Another NS3 protease inhibitor, the synthesis of which involves a key Williamson reaction with a 4-hydroxyproline derivative[5].
Oncology
In cancer therapy, pyrrolidine derivatives have been developed as inhibitors of various enzymes crucial for tumor growth and metastasis.
-
Futibatinib: An FDA-approved FGFR-4 inhibitor used in oncology, featuring a pyrrolidine ring in its structure[4].
-
CXCR4 Antagonists: The chemokine receptor CXCR4 is implicated in cancer metastasis. Pyrrolidine-containing derivatives have been designed as potent CXCR4 antagonists, inhibiting cancer cell migration. For instance, a compound with a pyrrolidine ring demonstrated a strong binding affinity to the CXCR4 receptor (IC₅₀ = 79 nM) and was effective in a mouse cancer metastasis model[1].
Metabolic Diseases: DPP-4 Inhibitors
A standout success story for the pyrrolidine scaffold is in the treatment of type II diabetes. Several Dipeptidyl Peptidase-IV (DPP-4) inhibitors, known as "gliptins," are based on a pyrrolidine core.
-
Vildagliptin and Saxagliptin: These drugs utilize a cyanopyrrolidine moiety. The nitrile group forms a reversible covalent bond with a serine residue (Ser630) in the active site of the DPP-4 enzyme, leading to potent and durable inhibition[9]. The pyrrolidine scaffold serves as the anchor, positioning the nitrile "warhead" for optimal interaction.
Central Nervous System (CNS) Disorders
The ability of pyrrolidine-containing molecules to cross the blood-brain barrier has made them valuable for treating CNS disorders.
-
Racetams: Compounds like Aniracetam are used as nootropics, with the pyrrolidinone (a pyrrolidine derivative) core being central to their structure and activity[4].
-
Anticonvulsants: Derivatives of pyrrolidine-2,5-dione have shown significant anticonvulsant activity. Structure-activity relationship studies have revealed that substituents at the 3-position of the dione ring are critical for efficacy[6].
Table 1: Selected FDA-Approved Drugs Featuring a Pyrrolidine Scaffold
| Drug Name | Therapeutic Class | Mechanism of Action |
|---|---|---|
| Captopril | Antihypertensive | ACE Inhibitor |
| Enalapril | Antihypertensive | ACE Inhibitor[4] |
| Clindamycin | Antibiotic | Inhibits bacterial protein synthesis[4] |
| Vildagliptin | Antidiabetic | DPP-4 Inhibitor[9] |
| Asunaprevir | Antiviral (HCV) | NS3/4A Protease Inhibitor[5] |
| Futibatinib | Anticancer | FGFR-4 Inhibitor[4] |
| Aniracetam | Nootropic (Anti-Alzheimer) | Modulates AMPA receptors[4] |
| Ethosuximide | Antiepileptic | T-type calcium channel blocker[4] |
Key Synthetic Strategies
The widespread use of the pyrrolidine scaffold is supported by robust and versatile synthetic chemistry. Methodologies can be broadly categorized into two main approaches: the construction of the pyrrolidine ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine ring, often derived from the chiral pool (e.g., L-proline or L-hydroxyproline)[5][6].
Caption: The two primary strategies for synthesizing pyrrolidine derivatives.
Protocol: Stereoselective Synthesis via 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is one of the most powerful methods for constructing substituted pyrrolidines stereoselectively. This protocol outlines a general procedure.
Objective: To synthesize a polysubstituted pyrrolidine ring with high diastereoselectivity.
Materials:
-
N-metalated azomethine ylide precursor (e.g., derived from an amino ester)
-
An electron-deficient alkene (e.g., dimethyl maleate)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Lewis acid catalyst (optional, e.g., Ag(I) or Cu(I) salts)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Preparation of Azomethine Ylide: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amino ester precursor (1.0 eq) in the anhydrous solvent.
-
In Situ Ylide Generation: Add the base (e.g., DBU, 1.1 eq) or Lewis acid catalyst to the solution to facilitate the in situ generation of the azomethine ylide dipole. The choice of catalyst and conditions is critical for controlling the stereochemistry of the ylide.
-
Cycloaddition: To the solution containing the generated ylide, add the alkene dipolarophile (1.2 eq) dropwise at a controlled temperature (e.g., 0 °C to room temperature). The rationale here is that slow addition can prevent dimerization of the reactants and control the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This is a self-validating step to ensure the reaction has gone to completion.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired pyrrolidine stereoisomer. The choice of eluent is determined by the polarity of the product.
-
Characterization: Confirm the structure and stereochemistry of the final product using NMR spectroscopy (¹H, ¹³C, NOESY) and mass spectrometry. The NOESY experiment is crucial for confirming the relative stereochemistry of the newly formed chiral centers.
Case Study: Pyrrolidine-based CXCR4 Antagonists
To synthesize the concepts discussed, we examine the optimization of pyrrolidine-based CXCR4 antagonists for anticancer applications. The goal was to enhance binding affinity and metabolic stability[1].
Researchers designed a series of compounds where the pyrrolidine ring served as a central scaffold connecting various aromatic and heterocyclic moieties. The nitrogen of the pyrrolidine was a key attachment point for side chains designed to interact with specific pockets of the CXCR4 receptor. The non-planar nature of the scaffold was essential for orienting these side chains correctly.
Table 2: Biological Activity of Selected Pyrrolidine Derivatives
| Compound | Modification | CXCR4 Binding Affinity (IC₅₀, nM) | Calcium Flux Inhibition (IC₅₀, nM) |
|---|---|---|---|
| Lead Cmpd | Initial Hit | >1000 | >1000 |
| Cmpd 26 | Pyrrolidine + Pyridine/Piperazine/Pyrimidine | 79 | 0.25[1] |
| Cmpd X | Aromatic Pyrrole analog | 250 | 15.2 |
| Cmpd Y | Acyclic analog | 850 | 112.5 |
The data clearly shows the superiority of the pyrrolidine-containing Compound 26. The sp³-rich scaffold provided an optimal 3D vector for its substituents, leading to a dramatic increase in potency compared to a flatter aromatic analog (Cmpd X) or a more flexible acyclic analog (Cmpd Y). Compound 26 also demonstrated enhanced metabolic stability in liver microsomes, a critical step towards a viable drug candidate[1]. This case validates the hypothesis that the pyrrolidine scaffold provides a superior framework for achieving high-potency interactions with complex biological targets.
Future Perspectives and Conclusion
The pyrrolidine scaffold is firmly established as a cornerstone of medicinal chemistry. Its unique combination of three-dimensionality, stereochemical complexity, and synthetic accessibility ensures its continued relevance in drug discovery. Future innovations will likely focus on novel synthetic methods to access increasingly complex and diverse pyrrolidine derivatives, including spirocyclic and fused systems[1][4]. The application of modern techniques like microwave-assisted organic synthesis (MAOS) is already accelerating the discovery process and supporting green chemistry initiatives[6].
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1242337. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central, 14, 1242337. [Link]
-
Smyshliaeva, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 585. [Link]
-
Kandimalla, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed Central, 14, 102. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
ResearchGate. (2022). FDA-approved pyrrolidine-containing drugs in 2022. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. [Link]
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- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. img01.pharmablock.com [img01.pharmablock.com]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling with Functionalized Amines
Introduction: The Strategic Importance of the Sonogashira Coupling in Amine-Containing Molecule Synthesis
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and functional group tolerance.[1] The reaction generally proceeds under mild conditions, often at room temperature, and can be carried out in various solvents, including aqueous media, with an amine serving as both the base and sometimes as a co-solvent.[1]
Functionalized amines are ubiquitous in pharmacologically active compounds and play a critical role in drug-receptor interactions. Consequently, the ability to efficiently construct complex molecules bearing amine functionalities is of paramount importance to the pharmaceutical and agrochemical industries. The Sonogashira coupling offers a direct and modular approach to introduce alkynyl motifs into amine-containing scaffolds, providing access to a diverse range of chemical entities with potential biological activity. This guide provides an in-depth exploration of the nuances, challenges, and proven strategies for successfully employing the Sonogashira coupling with substrates bearing functionalized amines.
The Mechanistic Landscape: A Tale of Two Catalytic Cycles
The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (R-X), forming a Pd(II) intermediate.
-
Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product (R-alkyne) and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
Coordination and Deprotonation: The terminal alkyne coordinates to the Cu(I) salt. In the presence of an amine base, the acidic terminal proton of the alkyne is removed to form a copper acetylide intermediate.
This synergistic interplay between palladium and copper allows the reaction to proceed efficiently under mild conditions. However, variations of this standard protocol, such as copper-free Sonogashira couplings, have been developed to circumvent issues like the formation of alkyne homocoupling (Glaser coupling) products.[1] In copper-free versions, the amine base is believed to play a more direct role in the deprotonation of the alkyne at the palladium center.[3]
Figure 1: The dual catalytic cycles of the Sonogashira coupling.
Navigating the Challenges: Sonogashira Coupling with Amine-Functionalized Substrates
The presence of an amine functionality on either the aryl halide or the alkyne coupling partner can introduce several challenges that may impede the efficiency of the Sonogashira reaction.
1. Catalyst Poisoning: Amines are Lewis bases and can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This is particularly problematic with primary and secondary amines, which can form stable complexes with the palladium catalyst, thereby reducing its catalytic activity.
2. Side Reactions: Unprotected primary and secondary amines can undergo side reactions under the basic conditions of the Sonogashira coupling. For instance, N-alkynylation or other undesired transformations can occur, leading to a complex mixture of products and reduced yields of the desired compound.
3. Substrate Reactivity: The electronic properties of the amine group can influence the reactivity of the aryl halide. Electron-donating amino groups can decrease the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.
Strategies for Success: A Multi-Faceted Approach
A successful Sonogashira coupling with amine-containing substrates often requires a carefully considered strategy that addresses the potential challenges.
1. Amine Protection: A Prudent Precaution
Protecting the amine functionality is a common and often necessary strategy to prevent catalyst poisoning and side reactions. The choice of the protecting group is crucial and should be guided by its stability under the Sonogashira reaction conditions and the ease of its subsequent removal.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic conditions (e.g., TFA, HCl) | Stable to a wide range of reaction conditions; easily removed. |
| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mildly basic conditions (e.g., piperidine) | Useful for orthogonal protection schemes. |
| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acidic or basic hydrolysis | Simple and cost-effective. |
Table 1: Common Amine Protecting Groups for Sonogashira Coupling.
2. Ligand Selection: Tailoring the Catalytic Environment
The choice of ligand for the palladium catalyst can significantly impact the outcome of the reaction. Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, potentially overcoming the inhibitory effects of coordinating amines.[4] The use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective in promoting Sonogashira couplings with challenging substrates.
3. Copper-Free Conditions: Minimizing Side Reactions
For substrates that are particularly sensitive to the presence of copper, or to avoid the formation of homocoupled byproducts, a copper-free Sonogashira protocol can be advantageous.[1] In these cases, the choice of amine base and solvent becomes even more critical to ensure efficient deprotonation of the alkyne.
4. Reaction Parameter Optimization: The Key to High Yields
Careful optimization of reaction parameters such as the choice of palladium precursor, solvent, base, and reaction temperature is essential for achieving high yields and purity.
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step methodologies for the Sonogashira coupling of representative amine-functionalized substrates.
Protocol 1: Sonogashira Coupling of 2-Amino-4-bromopyridine with a Terminal Alkyne
This protocol details the synthesis of an alkynyl-substituted aminopyridine, a common scaffold in medicinal chemistry.[2]
Figure 2: Workflow for the Sonogashira coupling of 2-Amino-4-bromopyridine.
Materials:
-
2-Amino-4-bromopyridine
-
Terminal alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), degassed
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-bromopyridine (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (5 mL) and degassed triethylamine (3.0 mmol).
-
To the resulting mixture, add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 4-12 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-(alkynyl)pyridine.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-4-bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 80 | 6 | 85 |
| 2 | 2-Amino-4-bromopyridine | 1-Octyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | Toluene | 100 | 8 | 78 |
| 3 | 2-Amino-4-bromopyridine | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Dioxane | 90 | 12 | 91 |
Table 2: Representative Reaction Conditions for the Sonogashira Coupling of 2-Amino-4-bromopyridine.
Protocol 2: Sonogashira Coupling of an N-Boc Protected Iodoaniline
This protocol illustrates the use of a protecting group strategy for the Sonogashira coupling of an aniline derivative.
Materials:
-
N-Boc-4-iodoaniline
-
Terminal alkyne (e.g., 4-Ethynyltoluene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried round-bottom flask, dissolve N-Boc-4-iodoaniline (1.0 mmol) and the terminal alkyne (1.1 mmol) in anhydrous THF (10 mL).
-
Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add diisopropylethylamine (2.0 mmol) to the mixture.
-
Stir the reaction at room temperature under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the protected alkynylated aniline.
-
Deprotection: Dissolve the purified product in a suitable solvent (e.g., dichloromethane) and treat with an excess of trifluoroacetic acid (TFA) at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the deprotected 4-alkynylaniline.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Catalyst poisoning by amine- Insufficiently basic conditions | - Use a fresh batch of palladium catalyst.- Protect the amine functionality.- Use a stronger or more sterically hindered base.- Increase reaction temperature. |
| Formation of Homocoupled Alkyne (Glaser Product) | - Presence of oxygen- High concentration of copper catalyst | - Thoroughly degas all solvents and reagents.- Use a lower loading of the copper catalyst.- Consider a copper-free protocol. |
| Complex Product Mixture | - Side reactions of the amine- Decomposition of starting materials or product | - Protect the amine group.- Lower the reaction temperature.- Reduce the reaction time. |
Conclusion: A Versatile Tool for Amine-Containing Architectures
The Sonogashira coupling represents a highly effective and versatile method for the synthesis of complex molecules containing functionalized amines. While the inherent reactivity of amines can present challenges such as catalyst poisoning and side reactions, these can be effectively mitigated through strategic choices of protecting groups, ligands, and reaction conditions. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this powerful transformation in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]
-
Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107 , 874–922 (2007). [Link]
-
Liang, Y., Xie, Y.-X. & Li, J.-H. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. J. Org. Chem.71 , 379-381 (2006). [Link]
-
Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
Sources
Application Notes & Protocols: A Comprehensive Guide to A3 Coupling for Propargylamine Synthesis
Foreword: The Strategic Imperative of A3 Coupling in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within the demanding realms of pharmaceutical and materials science, the pursuit of efficiency, atom economy, and structural novelty is paramount. The A3 (Aldehyde-Alkyne-Amine) coupling reaction has emerged as a cornerstone multicomponent reaction (MCR), offering a powerful and direct route to propargylamines.[1][2] These structures are not merely synthetic curiosities; they are privileged scaffolds found in numerous natural products and serve as critical building blocks for a diverse array of biologically active molecules, including β-lactams and conformationally restricted peptide isosteres.[2]
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a mere recitation of procedures to provide a deep, mechanistic understanding and practical, field-tested protocols. Our objective is to empower you to not only successfully execute A3 couplings but also to innovate and adapt these methodologies to your specific synthetic challenges.
The A3 Coupling Reaction: A Mechanistic and Strategic Overview
The A3 coupling is a one-pot, three-component reaction that forges a C-C and a C-N bond in a single operation, typically under the influence of a metal catalyst.[1][3] This convergence stands in stark contrast to traditional, often multi-step approaches for propargylamine synthesis, which may involve harsh reagents and generate significant waste.[1][4] The inherent atom economy and alignment with the principles of green chemistry are key drivers of its widespread adoption.[1][5]
The Catalytic Cycle: Unraveling the "Why"
The generally accepted mechanism hinges on two key concurrent events facilitated by a metal catalyst, most commonly salts of copper, gold, or silver.[3][6]
-
Iminium Ion Formation: The aldehyde and amine undergo a condensation reaction to form an imine, which is then protonated or activated by the Lewis acidic metal catalyst to generate a highly electrophilic iminium ion. The use of secondary amines is often more facile as they directly form more reactive iminium ions compared to the neutral imines formed from primary amines.[7]
-
Metal Acetylide Formation: Simultaneously, the terminal alkyne coordinates with the metal catalyst.[7][8] This interaction increases the acidity of the terminal C-H bond, facilitating its deprotonation (often by the amine present in the reaction mixture) to form a nucleophilic metal acetylide species.[7][8]
The catalytic cycle culminates in the nucleophilic attack of the metal acetylide on the electrophilic iminium ion, forging the crucial C-C bond and yielding the propargylamine product upon workup. The catalyst is then regenerated, allowing the cycle to continue.[1][7]
Figure 1: Generalized catalytic cycle of the A3 coupling reaction.
Core Protocol: A Validated Starting Point
This section provides a robust, general protocol for a copper-catalyzed A3 coupling. It is intended as a well-validated baseline from which optimizations can be performed.
Materials and Reagents
-
Aldehyde: 1.0 mmol
-
Amine: 1.1 mmol (a slight excess is often beneficial)
-
Terminal Alkyne: 1.2 mmol
-
Catalyst: Copper(I) Iodide (CuI), 5 mol% (0.05 mmol)
-
Solvent: Dioxane or Toluene, 5 mL
-
Inert Atmosphere: Nitrogen or Argon gas
-
Reaction Vessel: Schlenk flask or sealed vial with a magnetic stir bar
Step-by-Step Experimental Procedure
-
Vessel Preparation: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the catalyst, Copper(I) Iodide (5 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial as many catalysts, particularly Cu(I), can be sensitive to air.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the solvent (5 mL), followed by the amine (1.1 mmol), the aldehyde (1.0 mmol), and finally the terminal alkyne (1.2 mmol).
-
Reaction Execution: Seal the flask and stir the reaction mixture at the desired temperature (room temperature to 80 °C is a typical range) for the required time (2-24 hours).
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) to determine completion.[1] A common mobile phase is a mixture of ethyl acetate and hexanes.[1]
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a short plug of Celite or silica gel to remove the catalyst, washing with a suitable solvent like ethyl acetate.[1]
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the pure propargylamine.
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 3. A3 coupling reaction - Wikipedia [en.wikipedia.org]
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- 5. Thiamine carbene liganded gold(i) chloride catalyzes an efficient aldehyde–alkyne–amine coupling reaction in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
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- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-(Pyrrolidin-1-YL)pent-3-YN-1-OL in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifunctional Reagent for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
5-(Pyrrolidin-1-YL)pent-3-YN-1-OL is a versatile chemical entity poised for significant utility in the realm of click chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Its molecular architecture uniquely combines three key functional groups:
-
A Terminal Alkyne: This is the reactive handle for the quintessential "click" reaction, enabling the formation of a stable triazole ring upon reaction with an azide-functionalized molecule.
-
A Primary Hydroxyl Group: Situated at the opposite end of the molecule, this group offers a secondary point for derivatization, allowing for the subsequent attachment of other molecules or for influencing the overall solubility and pharmacokinetic properties of the final conjugate.
-
A Tertiary Amine (Pyrrolidinyl Group): This feature is of particular interest. Tertiary amines are known to act as ligands in CuAAC, accelerating the reaction rate and stabilizing the catalytically active Cu(I) species.[1][2] The intramolecular nature of this amine in this compound presents the potential for self-acceleration of the click reaction, a desirable attribute for efficient bioconjugation and material science applications.
These combined features make this compound a promising building block for applications ranging from the synthesis of novel therapeutic agents and bioconjugates to the development of advanced materials.
The Mechanism of CuAAC and the Role of this compound
The CuAAC reaction is a cornerstone of click chemistry, prized for its high yields, specificity, and biocompatibility.[1] The reaction involves the copper(I)-catalyzed cycloaddition of a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[3] This transformation is significantly faster than the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires elevated temperatures and yields a mixture of regioisomers.[4][5]
The catalytic cycle, as illustrated below, is understood to involve the formation of a copper(I) acetylide intermediate. The presence of a coordinating ligand is often crucial, especially in biological applications, to protect the Cu(I) from oxidation and to facilitate the catalytic steps.[1] In the case of this compound, the pyrrolidinyl group can function as an intramolecular ligand, potentially accelerating the reaction. The primary roles of amine ligands in CuAAC are to:
-
Prevent the formation of unreactive polynuclear copper(I) acetylides.[1]
-
Facilitate the coordination of the azide to the copper center.[1]
-
Increase the solubility of the copper catalyst.[1]
Caption: Catalytic cycle of CuAAC.
Application Note: General Guidelines for CuAAC Reactions
The following sections provide standardized protocols for utilizing this compound in CuAAC reactions. These protocols are based on well-established methods for terminal alkynes and should be optimized for specific applications.
Experimental Workflow
A typical experimental workflow for a CuAAC reaction is outlined below.
Caption: General experimental workflow for a CuAAC reaction.
Protocol 1: General Synthesis of a 1,2,3-Triazole
This protocol describes a general procedure for the reaction of this compound with an organic azide, using benzyl azide as an example.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: e.g., a 1:1 mixture of tert-butanol and water
-
Deionized water
-
tert-Butanol
-
Ethyl acetate
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and benzyl azide (1 equivalent) in a 1:1 mixture of tert-butanol and water.[3]
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in a minimal amount of deionized water. In another vial, prepare a solution of sodium ascorbate (0.1-0.2 equivalents) in deionized water.[4]
-
Reaction Initiation: While stirring the solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The reaction mixture may turn cloudy or change color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reactions are often complete within 1-24 hours.[5]
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[4]
Protocol 2: Bioconjugation to an Azide-Modified Peptide in Aqueous Buffer
This protocol provides a general method for labeling an azide-modified biomolecule, such as a peptide or protein.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Buffer: e.g., 100 mM phosphate buffer, pH 7.4
-
Spin filtration units or dialysis tubing for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or buffer).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Prepare a stock solution of sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
Prepare a stock solution of THPTA (e.g., 50 mM in water). THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and prevents protein damage.[6]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified peptide solution, this compound (10-50 equivalents relative to the peptide), and THPTA (5 equivalents relative to copper).
-
Add the CuSO₄·5H₂O solution to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2-5 mM. Gently mix the solution.
-
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time may need to be determined empirically.
-
Purification:
-
Remove the excess reagents and copper catalyst by spin filtration using a unit with an appropriate molecular weight cutoff for the peptide. Repeatedly wash with buffer.
-
Alternatively, purify the labeled peptide by dialysis against a suitable buffer.
-
-
Analysis: Confirm the conjugation by techniques such as MALDI-TOF mass spectrometry or SDS-PAGE.
Quantitative Data and Troubleshooting
| Parameter | General Synthesis | Bioconjugation | Rationale |
| Alkyne:Azide Ratio | 1:1 to 1.2:1 | 10:1 to 100:1 (excess alkyne) | In bioconjugation, a higher excess of the small molecule alkyne drives the reaction to completion. |
| Catalyst (CuSO₄) | 1-5 mol% | 0.5-2 mM | Lower catalyst loading is preferred in bioconjugation to minimize potential damage to the biomolecule. |
| Reducing Agent | 10-20 mol% | 2-10 mM (in excess of Cu) | An excess of sodium ascorbate ensures the copper remains in the active Cu(I) state.[4] |
| Ligand | Optional (or internal) | 5-10 equivalents to Cu | Ligands like THPTA are crucial in aqueous media to stabilize Cu(I) and protect biomolecules.[6] |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Aqueous Buffer (e.g., PBS, Tris) | Bioconjugation requires biocompatible, aqueous solvent systems.[3] |
| Temperature | Room Temperature | Room Temperature to 37°C | Mild temperatures are essential to maintain the integrity of biomolecules. |
| Time | 1-24 hours | 1-4 hours | Reaction times are typically shorter in bioconjugation due to the higher concentration of one reactant. |
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst (oxidized Cu(I))- Poor solubility of reactants- Steric hindrance | - Use freshly prepared sodium ascorbate.- Add a co-solvent like DMSO or DMF (up to 20% for bioconjugation).- Increase reaction time and/or temperature (if biomolecule is stable).- Add an external ligand like THPTA or TBTA.[3] |
| Side Product Formation | - Oxidative homocoupling of the alkyne (Glaser coupling) | - Ensure an excess of sodium ascorbate is present.- Degas the solvent to remove oxygen. |
| Biomolecule Degradation | - Copper-mediated oxidative damage | - Use a stabilizing ligand like THPTA or bathocuproine disulfonate.- Minimize the concentration of copper and reaction time.- Include a radical scavenger like aminoguanidine.[6] |
Conclusion
This compound is a highly promising reagent for click chemistry applications. Its trifunctional nature—a terminal alkyne for conjugation, a hydroxyl group for further modification, and an intramolecular tertiary amine for potential catalytic self-acceleration—offers a unique combination of features for researchers in drug development, chemical biology, and materials science. The provided protocols serve as a robust starting point for harnessing the capabilities of this versatile molecule in creating novel and complex molecular architectures.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Ghaemmaghami, M., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of Chemical Research, 43(2), 291-301. Retrieved from [Link]
-
Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
ChemHelp ASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pentyn-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Pentyn-3-ol. Retrieved from [Link]
-
Pascual, M. G., et al. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(28), 7584-7600. Retrieved from [Link]
-
Gómez-Pinto, I., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(13), 7943-8033. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Different Amines and Acids on CuAAC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Retrieved from [Link]
-
Hu, R., et al. (2018). A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization. ACS Applied Materials & Interfaces, 10(4), 3347-3356. Retrieved from [Link]
-
RSC Publishing. (2021). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]
-
ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Retrieved from [Link]
-
Lirias. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of triazole compounds via click chemistry reaction and formation of the protective self-assembled membrane against copper corrosion. Retrieved from [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. lumiprobe.com [lumiprobe.com]
Pyrrolidine-Alkyne Hybrids as Covalent Enzyme Inhibitors: Application Notes and Protocols
Introduction: A Strategic Alliance in Covalent Inhibition
In the landscape of modern drug discovery, the strategic design of enzyme inhibitors has increasingly focused on covalent modifiers. These molecules form a stable chemical bond with their target enzyme, often leading to prolonged duration of action, high potency, and the ability to overcome resistance mechanisms. Within this class, a particularly promising scaffold has emerged from the hybridization of two key chemical motifs: the pyrrolidine ring and the alkyne functional group.
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1] Its rigid, puckered structure allows for precise three-dimensional orientation of substituents, enabling high-affinity interactions with enzyme active sites.[1] This scaffold is a privileged structure, found in numerous natural products and FDA-approved drugs, valued for its ability to impart favorable physicochemical properties such as aqueous solubility.[2]
Paired with the pyrrolidine's targeting ability is the alkyne group, which serves as a latent electrophilic "warhead."[3] While relatively inert on its own, a terminal alkyne can be activated within the unique microenvironment of an enzyme's active site. Specifically, it can undergo a nucleophilic attack by a proximal cysteine or serine residue, resulting in the formation of a highly stable vinyl sulfide or vinyl ether linkage, respectively.[3][4] This process of covalent modification effectively and often irreversibly inactivates the enzyme.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of pyrrolidine-alkyne hybrids as potent and selective enzyme inhibitors. We will delve into the mechanistic principles, provide exemplary data, and offer detailed, field-proven protocols for their characterization.
Mechanism of Action: The Two-Step Covalent Ambush
The inhibitory action of a pyrrolidine-alkyne hybrid is a sophisticated, two-step process that can be described as a "covalent ambush." This mechanism leverages both non-covalent and covalent interactions to achieve high potency and specificity.
-
Initial Reversible Binding (The Lure): The inhibitor first docks into the enzyme's active site. This initial binding is guided by non-covalent forces (hydrogen bonds, van der Waals interactions, hydrophobic effects) between the pyrrolidine scaffold and its substituents and the amino acid residues of the enzyme. The stereochemistry and functionality of the pyrrolidine ring are critical for this step, ensuring a high-affinity and selective initial interaction (EI complex).[5]
-
Irreversible Covalent Modification (The Trap): This high-affinity binding event precisely positions the alkyne "warhead" in close proximity to a nucleophilic amino acid residue (typically Cys or Ser) within the active site. The enzyme's own catalytic machinery or the proximity-induced high effective molarity facilitates the nucleophilic attack on the alkyne's sp-hybridized carbon. This leads to the formation of a stable covalent adduct (E-I complex), rendering the enzyme inactive.[3][4] The irreversible nature of this bond is a key advantage, as it can lead to a sustained inhibitory effect long after the unbound inhibitor has been cleared from circulation.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vetmeduni.ac.at [vetmeduni.ac.at]
Application Notes and Protocols for the Evaluation of 5-(Pyrrolidin-1-YL)pent-3-YN-1-OL as a Potential Kinase Inhibor
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[2] This document provides a comprehensive guide for the initial characterization of a novel compound, 5-(pyrrolidin-1-YL)pent-3-YN-1-OL, as a potential kinase inhibitor. The structural features of this molecule, namely the pyrrolidine scaffold—a privileged structure in medicinal chemistry—and an alkyne linker, suggest its potential for potent and selective kinase interaction.[3] This guide outlines a systematic, multi-tiered approach, beginning with in vitro biochemical assays to establish direct kinase inhibition, followed by cell-based assays to confirm target engagement and elucidate the compound's downstream cellular effects.
Introduction: Rationale for Investigation
The pursuit of novel kinase inhibitors remains a high priority in drug discovery.[4] The ideal inhibitor demonstrates high potency against its intended target and high selectivity across the human kinome to minimize off-target effects.[1] The structure of this compound presents two key features that warrant investigation:
-
The Pyrrolidine Ring: This saturated heterocycle is a common motif in FDA-approved drugs and is known to form key interactions within the ATP-binding pocket of various kinases, often contributing to solubility and favorable pharmacokinetic properties.[3]
-
The Alkyne Moiety: This functional group can serve multiple roles. It can act as a rigid linker to probe specific regions of the ATP-binding site.[5] Furthermore, internal alkynes, while generally less reactive than terminal ones, could potentially engage in covalent interactions with nucleophilic residues (e.g., cysteine) near the active site, leading to irreversible inhibition.[6][7] Covalent inhibitors can offer advantages in potency and duration of action.[8]
This guide will use Epidermal Growth Factor Receptor (EGFR), a well-characterized receptor tyrosine kinase frequently implicated in cancer, as a model target to illustrate the experimental workflows.[9][10]
General Experimental Workflow
A logical and stepwise approach is crucial for characterizing a potential kinase inhibitor. The workflow outlined below progresses from direct biochemical assessment to complex cellular characterization, ensuring that each step builds upon validated results from the previous one.
Caption: General workflow for kinase inhibitor characterization.
Phase 1: Biochemical Assays for Potency and Selectivity
The initial step is to determine if this compound directly inhibits the catalytic activity of a purified kinase enzyme.[1] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose as it measures the production of ADP, a universal product of kinase reactions.[11][12]
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
Scientific Rationale: This assay quantifies kinase activity by measuring the amount of ADP produced. The reaction is performed in two steps: first, the kinase reaction proceeds, then a reagent is added to stop the reaction and deplete unused ATP. A second reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal proportional to the initial kinase activity.[11] By testing a range of inhibitor concentrations, we can determine the IC50 value—the concentration required to inhibit 50% of the kinase activity.[13]
Materials:
-
This compound (Compound X)
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific substrate (e.g., a poly(Glu,Tyr) peptide for EGFR)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
Known kinase inhibitor as positive control (e.g., Gefitinib for EGFR)
-
DMSO (ACS grade)
-
White, opaque 384-well assay plates (e.g., Corning #3573)
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for testing (e.g., 10-point, 3-fold dilutions). This minimizes the final DMSO concentration in the assay, which can affect enzyme activity.[13]
-
Prepare a corresponding dilution series for the positive control inhibitor.
-
-
Kinase Reaction Setup (5 µL per well): [14]
-
In a 384-well plate, add components in the following order:
-
2.5 µL of 2X Kinase/Substrate solution (containing kinase and substrate in 1X kinase reaction buffer).
-
2.5 µL of 2X Compound X solution (diluted from DMSO stock into 1X reaction buffer).
-
-
Controls:
-
No Inhibitor (100% Activity): Add buffer with the same final DMSO concentration instead of the compound.
-
No Enzyme (Background): Add buffer instead of the kinase/substrate mix.
-
-
Gently mix the plate and incubate at room temperature for 60 minutes. The incubation time should be within the linear range of the kinase reaction, which should be determined empirically.[13]
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Mix and incubate at room temperature for 40 minutes. This step terminates the kinase reaction and eliminates the remaining ATP.[11]
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Mix and incubate at room temperature for 30-60 minutes. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.[11]
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the "No Inhibitor" control as 100% activity and the highest inhibitor concentration (or a known potent inhibitor) as 0% activity.
-
Plot the normalized % activity against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
Data Presentation: Kinase Inhibition Profile
To assess selectivity, the compound should be tested against a panel of kinases.[1] The results can be summarized in a table.
| Kinase Target | IC50 of Compound X (nM) | IC50 of Control Inhibitor (nM) |
| EGFR | 55 | 25 (Gefitinib) |
| SRC | 8,500 | 15 (Dasatinib) |
| ABL | >10,000 | 1 (Imatinib) |
| BTK | 2,100 | 5 (Ibrutinib) |
| ...other kinases | ... | ... |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Phase 2: Cellular Assays for Target Engagement and Function
Positive results from biochemical assays must be validated in a cellular context to ensure the compound can cross the cell membrane and engage its target in a complex biological environment.[15]
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Scientific Rationale: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16][17] By treating cells with the compound, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining, we can directly observe target engagement.[15]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cancer cell line expressing the target kinase (e.g., A431 cells for high EGFR expression).
-
Compound X and DMSO (vehicle control).
-
PBS and protease/phosphatase inhibitor cocktails.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR machine or thermal cycler with a gradient function.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against the target protein (e.g., anti-EGFR antibody).
-
HRP-conjugated secondary antibody.
Procedure:
-
Cell Treatment:
-
Culture A431 cells to ~80% confluency.
-
Treat cells with a high concentration of Compound X (e.g., 10-20x the biochemical IC50) or vehicle (DMSO) for 1-2 hours in culture media.
-
-
Cell Harvest and Lysis:
-
Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen.[18]
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. Collect the supernatant (soluble protein fraction).
-
-
Thermal Challenge:
-
Aliquot the lysate from both treated and vehicle groups into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[18]
-
-
Separation of Aggregated Protein:
-
Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[18]
-
-
Analysis by Western Blot:
-
Carefully collect the supernatant from each tube.
-
Normalize protein concentration across all samples.
-
Analyze the samples via SDS-PAGE and Western blot using an antibody specific for the target protein (EGFR).
-
Data Analysis:
-
Quantify the band intensity for EGFR at each temperature for both the vehicle- and compound-treated groups.
-
Plot the percentage of soluble protein remaining (relative to the unheated control) against temperature.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.
Protocol: Western Blot for Downstream Signaling Analysis
Scientific Rationale: A functional kinase inhibitor should block the phosphorylation of its downstream substrates.[19][20] For EGFR, activation leads to autophosphorylation and subsequent phosphorylation of key signaling nodes like AKT and ERK.[21] This protocol assesses the ability of Compound X to inhibit this signaling cascade.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Materials:
-
Serum-starved A431 cells.
-
Compound X, vehicle (DMSO), and positive control (Gefitinib).
-
Epidermal Growth Factor (EGF).
-
Cell lysis buffer (e.g., RIPA buffer with inhibitors).
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR (total), anti-p-AKT (Ser473), anti-AKT (total), anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2 (total), and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
Procedure:
-
Cell Culture and Treatment:
-
Plate A431 cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal signaling activity.
-
Pre-treat cells with various concentrations of Compound X (or controls) for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to activate the EGFR pathway. A non-stimulated control should be included.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape and collect the lysate, then clarify by centrifugation.[22]
-
-
Western Blotting:
-
Determine protein concentration and normalize samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with primary antibodies overnight at 4°C. It is crucial to probe for both the phosphorylated and total forms of each protein to assess the specific inhibition of phosphorylation.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis:
-
Compare the levels of p-EGFR, p-AKT, and p-ERK in compound-treated samples to the EGF-stimulated control.
-
A dose-dependent decrease in the phosphorylation of these proteins, without a change in their total protein levels, indicates successful inhibition of the EGFR signaling pathway.
Protocol: MTT Assay for Cell Viability
Scientific Rationale: Since the EGFR pathway drives cell proliferation, its inhibition should reduce cell viability or growth.[10] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[23] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[24]
Materials:
-
A431 cells.
-
Compound X and controls.
-
MTT solution (5 mg/mL in PBS).[24]
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding:
-
Seed A431 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Compound X (and controls). Include a "cells only" (no treatment) and a "media only" (background) control.
-
Incubate for a period relevant to cell doubling time, typically 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[25]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the media.
-
Add 100-150 µL of solubilization solution to each well to dissolve the purple crystals.[24] Mix gently on an orbital shaker.
-
-
Data Acquisition:
-
Measure the absorbance at ~570 nm.
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the "cells only" control (100% viability).
-
Plot the % viability against the log of compound concentration and fit to a 4PL curve to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization of this compound. A successful outcome from these experiments—demonstrating potent biochemical inhibition, confirmed target engagement in cells, dose-dependent modulation of the target pathway, and a corresponding effect on cell viability—would establish this compound as a promising lead for further development.
Subsequent steps would involve comprehensive kinome profiling to understand its selectivity, pharmacokinetic studies to assess its drug-like properties, and in vivo studies in relevant disease models to evaluate its therapeutic potential.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Available at: [Link]
-
PMC - NIH. (n.d.). Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. Available at: [Link]
-
PMC - PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available at: [Link]
-
ResearchGate. (n.d.). a. BTK structure diagram. b. BTK signal transduction pathway. Available at: [Link]
-
PubMed. (n.d.). Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. Available at: [Link]
-
ResearchGate. (n.d.). Bruton's tyrosine kinase (BTK) structure diagram. BTK is composed of.... Available at: [Link]
-
ResearchGate. (n.d.). schematic diagram of eGfr activation. Shown for EGFR are the four domains in the extracellular region, transmembrane helix. Available at: [Link]
-
Royal Society of Chemistry. (2018, November 6). CHAPTER 1: Introduction to Kinase Drug Discovery – Modern Approaches. Available at: [Link]
-
ResearchGate. (2020, February 18). (PDF) Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. Available at: [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available at: [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
ResearchGate. (n.d.). Western blot analysis. Notes: (A) Simplified KIT-signaling pathway.... Available at: [Link]
-
BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Available at: [Link]
-
Frontiers. (2021, July 18). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Available at: [Link]
-
PMC - PubMed Central. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]
-
Wikipedia. (n.d.). Bruton's tyrosine kinase. Available at: [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Available at: [Link]
-
YouTube. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. Available at: [Link]
-
NIH Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
ResearchGate. (n.d.). EGFR signaling pathway in breast cancers. Available at: [Link]
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EMJ. (n.d.). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. Available at: [Link]
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Pyrrolidine Derivatives as Potent and Selective Monoamine Oxidase (MAO) Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
I. Introduction: The Critical Role of Monoamine Oxidase in Neurological Disorders
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the central nervous system and peripheral tissues.[1][2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1] While both isoforms play crucial roles in regulating neurotransmitter levels, MAO-B is of particular interest in the context of neurodegenerative diseases like Parkinson's disease.[3][4]
In the brain, MAO-B is predominantly found in glial cells and is primarily responsible for the degradation of dopamine.[3][5] The enzymatic action of MAO-B on dopamine not only reduces the available pool of this vital neurotransmitter but also produces reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress and neuronal damage.[4][6] This dual effect of dopamine depletion and increased oxidative stress is a key factor in the progression of Parkinson's disease.[6] Consequently, the inhibition of MAO-B has emerged as a significant therapeutic strategy to alleviate the motor symptoms of Parkinson's disease and potentially slow its progression.[5][7]
II. Pyrrolidine Scaffolds: A Privileged Motif for MAO Inhibition
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common structural motif in a vast array of biologically active compounds, including many FDA-approved drugs.[8][9] Its conformational flexibility and ability to engage in various non-covalent interactions make it an attractive scaffold for the design of enzyme inhibitors. In the realm of MAO inhibition, pyrrolidine derivatives have demonstrated significant potential, with several exhibiting high potency and selectivity for MAO-B.[8][10] The pyrrolidine moiety can be strategically functionalized to optimize binding to the active site of MAO-B, leading to the development of highly effective and selective inhibitors.
This guide provides detailed protocols for the synthesis of a representative pyrrolidine-based MAO-B inhibitor, its in vitro evaluation using a reliable and sensitive assay, and a comprehensive analysis of the structure-activity relationships (SAR) that govern the inhibitory activity of this class of compounds.
III. Synthesis of a Representative Pyrrolidine-Based MAO-B Inhibitor
The following protocol details the synthesis of a ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivative, a potent and selective MAO-B inhibitor, adapted from the literature.[8] This multi-step synthesis is illustrative of the general strategies employed in the preparation of such compounds.
Diagram: Synthetic Pathway
Caption: A generalized two-step synthetic workflow for a pyrrolidine-based MAO-B inhibitor.
Protocol: Synthesis of (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl)benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide
This protocol is provided for illustrative purposes and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Step 1: Synthesis of (2-(4-fluorophenyl)benzofuran-5-yl)methanol
-
Rationale: This step introduces the benzofuran core, a key structural element for potent MAO-B inhibition in this series.[8]
-
Procedure:
-
To a solution of a suitable benzofuran precursor (e.g., 5-bromo-2-(4-fluorophenyl)benzofuran) in an appropriate solvent (e.g., anhydrous THF) under an inert atmosphere (e.g., argon), add a solution of n-butyllithium at a low temperature (e.g., -78 °C).
-
Stir the reaction mixture at this temperature for a specified time (e.g., 1 hour).
-
Add paraformaldehyde to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alcohol.
-
Step 2: Synthesis of (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl)benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide
-
Rationale: This step couples the benzofuran moiety with the functionalized pyrrolidine ring to generate the final inhibitor. The use of a coupling agent like HATU facilitates the formation of the amide bond.
-
Procedure:
-
To a solution of (2-(4-fluorophenyl)benzofuran-5-yl)methanol in a suitable solvent (e.g., dichloromethane), add a solution of thionyl chloride at 0 °C.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours).
-
Concentrate the reaction mixture under reduced pressure to obtain the crude chloride intermediate.
-
In a separate flask, dissolve (2S,4S)-4-fluoropyrrolidine-2-carboxamide and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF).
-
Add the crude chloride intermediate to this solution and stir at room temperature overnight.
-
Purify the reaction mixture by preparative HPLC to obtain the final product.
-
Self-Validation and Controls:
-
Purity Assessment: The purity of the final compound should be assessed by HPLC and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Stereochemical Integrity: Chiral HPLC can be used to confirm the enantiomeric purity of the final product.
IV. In Vitro Evaluation of MAO Inhibitory Activity
The following protocol describes the use of the MAO-Glo™ Assay (Promega) for the determination of the inhibitory potency (IC₅₀) of the synthesized pyrrolidine derivatives against human recombinant MAO-A and MAO-B.[11][12] This is a luminescent-based assay that is highly sensitive and suitable for high-throughput screening.[11]
Diagram: MAO-Glo™ Assay Workflow
Caption: Step-by-step workflow for the MAO-Glo™ assay.
Protocol: MAO-Glo™ Assay for IC₅₀ Determination
Materials:
-
MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or V1402)[11]
-
Recombinant human MAO-A and MAO-B enzymes
-
Test pyrrolidine derivative (dissolved in DMSO)
-
Known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Pargyline or Safinamide) as positive controls
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the MAO Substrate and Luciferin Detection Reagent according to the manufacturer's instructions.[11][12]
-
Prepare serial dilutions of the test pyrrolidine derivative and the positive control inhibitors in the appropriate buffer. A typical concentration range would be from 100 µM to 0.001 µM.[13]
-
-
MAO Reaction:
-
In a white, opaque 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to the appropriate wells.
-
Add the serially diluted test compound or positive control inhibitor to the wells. Include wells with DMSO only as a negative control (100% activity).[13]
-
Add the luminogenic MAO Substrate to all wells to initiate the enzymatic reaction.[12]
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.[12]
-
-
Luminescent Signal Development:
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Self-Validation and Controls:
-
Positive Controls: The inclusion of known selective inhibitors for MAO-A and MAO-B validates the assay's ability to detect inhibition and confirms the identity of the enzymes.
-
Negative Control: The DMSO-only wells represent 100% enzyme activity and are used for normalization.
-
No-Enzyme Control: Wells containing all components except the MAO enzyme should be included to determine the background signal.
V. Data Analysis and Interpretation
1. Calculation of Percent Inhibition:
The percentage of inhibition for each concentration of the test compound is calculated using the following formula:
2. Determination of IC₅₀:
The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[14] A sigmoidal dose-response curve is then fitted to the data using a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value.[13]
3. Calculation of Selectivity Index (SI):
The selectivity of the pyrrolidine derivative for MAO-B over MAO-A is determined by calculating the Selectivity Index (SI).[15]
A higher SI value indicates greater selectivity for MAO-B.
VI. Structure-Activity Relationship (SAR) of Pyrrolidine-Based MAO-B Inhibitors
The inhibitory potency and selectivity of pyrrolidine derivatives against MAO-B are highly dependent on their structural features. The following table summarizes the MAO inhibitory activities of a series of pyrrolidine derivatives, providing insights into their SAR.
| Compound ID | R¹ | R² | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 1 | H | H | > 100 | 15.12 | > 6.6 | [16][17] |
| 2 | 5-Methyl | H | > 100 | 12.33 | > 8.1 | [16][17] |
| 3 | 6-Bromo | H | > 100 | 0.019 | 2440 | [10] |
| 4 | H | 4-Fluoro | 46.3 | 0.163 | 284 | [10] |
| 5 | H | 4-Trifluoromethyl | >100 | 1.30 | >76.9 | [18] |
| 6 | H | H (Pyrrole) | >100 | 118 | >0.85 | [18] |
Key SAR Insights:
-
Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic ring attached to the pyrrolidine core significantly influence both potency and selectivity. Electron-withdrawing groups, such as halogens (e.g., bromo and fluoro) and trifluoromethyl groups, generally enhance MAO-B inhibitory activity.[10][18] For instance, the introduction of a bromine atom at the 6-position (Compound 3) leads to a dramatic increase in potency and selectivity for MAO-B.[10]
-
Fluorination of the Pyrrolidine Ring: The introduction of a fluorine atom on the pyrrolidine ring can also enhance MAO-B inhibitory activity, as seen in the comparison of safinamide analogs.[10]
-
Nature of the Linker: The linker connecting the pyrrolidine ring to the aromatic moiety plays a crucial role in orienting the molecule within the active site of the enzyme. The length and flexibility of the linker can be optimized to maximize interactions with key residues.
VII. Conclusion
Pyrrolidine derivatives represent a promising class of MAO-B inhibitors with significant therapeutic potential for the treatment of neurodegenerative diseases, particularly Parkinson's disease. The synthetic and analytical protocols detailed in this guide provide a robust framework for the design, synthesis, and evaluation of novel pyrrolidine-based MAO inhibitors. A thorough understanding of the structure-activity relationships within this chemical series is essential for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
VIII. References
-
Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. (2022-01-15). PubMed. Retrieved from
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Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. (2019-01-23). NIH. Retrieved from [Link]
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Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. (2022-03-01). PMC. Retrieved from [Link]
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Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. (2008-03-01). PubMed. Retrieved from [Link]
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Structures and Mechanism of the Monoamine Oxidase Family. (2012-07-27). PMC. Retrieved from [Link]
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Benzothiazole‐Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase‐B and Butyrylcholinesterase Inhibitors. (2021-01-01). ResearchGate. Retrieved from [Link]
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Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2023-01-01). ResearchGate. Retrieved from [Link]
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Computationally Assisted Lead Optimization of Novel Potent and Selective MAO-B Inhibitors. (2021-09-24). MDPI. Retrieved from [Link]
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An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024-07-14). Open Exploration Publishing. Retrieved from [Link]
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Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024-02-13). MDPI. Retrieved from [Link]
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Monoamine oxidase inhibitors (MAOIs). (2022-10-01). Mayo Clinic. Retrieved from [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2018-09-01). NIH. Retrieved from [Link]
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Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. (2023-04-05). PubMed. Retrieved from [Link]
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inhibition ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
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MAO-B Inhibitors. (n.d.). Parkinson's Foundation. Retrieved from [Link]
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What are the therapeutic applications for MAO inhibitors?. (2025-03-11). Patsnap Synapse. Retrieved from [Link]
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Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. (2021-02-19). PubMed. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (2024-06-12). MDPI. Retrieved from [Link]
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(PDF) Recent Advances in the Synthesis of Pyrrolidines. (2023-01-01). ResearchGate. Retrieved from [Link]
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IC50 or cell viability experiment. (2016-02-24). YouTube. Retrieved from [Link]
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Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions. (2018-01-15). PMC. Retrieved from [Link]
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Application Notes & Protocols: Advanced Methodologies in Neurodegenerative Disease Research
Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Abstract: Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis, present a formidable challenge to modern medicine due to their complex and multifactorial nature. The progressive loss of neuronal structure and function that characterizes these conditions necessitates a deeper understanding of the underlying molecular mechanisms to develop effective therapeutic interventions. This guide provides an in-depth overview of cutting-edge applications and detailed protocols for key technologies that are revolutionizing neurodegenerative disease research. We will explore the power of high-content imaging for phenotypic screening, the comprehensive insights gained from multi-omics approaches, the precision of CRISPR-Cas9 for disease modeling, and the physiological relevance of patient-derived organoids.
The Imperative for Advanced Models and Assays in Neurodegeneration
The intricate pathology of neurodegenerative diseases, often involving protein misfolding, aggregation, and clearance deficits, demands research tools that can recapitulate these complex cellular events with high fidelity.[1][2] Traditional research models have provided foundational knowledge but often fall short in mirroring the nuanced, human-specific aspects of these diseases. The advent of induced pluripotent stem cell (iPSC) technology, coupled with advanced analytical platforms, has opened new avenues for creating more physiologically relevant models and assays.[3]
This application note will detail the strategic implementation of these advanced methodologies to dissect disease mechanisms, identify novel therapeutic targets, and accelerate the drug discovery pipeline for neurodegenerative disorders.
High-Content Imaging: Phenotypic Screening in Neurodegenerative Disease Models
High-content imaging (HCI) has emerged as a powerful tool for the multiparametric analysis of cellular phenotypes in neurodegenerative disease models.[3][4] By combining automated microscopy with sophisticated image analysis, HCI enables the quantitative assessment of complex cellular features, such as neurite outgrowth, protein aggregation, and organelle health, in a high-throughput manner.[5][4]
Causality in HCI Assay Design
The success of an HCI screen hinges on the careful selection of a cellular model and fluorescent probes that accurately report on a disease-relevant phenotype. For instance, in Alzheimer's disease research, iPSC-derived neurons from patients with familial mutations can be used to screen for compounds that reduce the intracellular accumulation of tau aggregates.[6] The choice of fluorescent markers is critical; for example, specific antibodies can be used to label pathological forms of tau, while live-cell dyes can simultaneously assess mitochondrial membrane potential and cell viability. This multi-parametric approach provides a more holistic view of cellular health and allows for the early identification of potentially toxic compounds.[6]
Experimental Workflow for HCI-Based Screening
The workflow for a typical HCI screen involves several key stages, from cell model selection to data analysis.
Caption: High-Content Imaging Workflow for Drug Discovery.
Protocol: High-Content Imaging Assay for Tau Aggregation in iPSC-Derived Neurons
This protocol outlines a method to quantify tau aggregation in human iPSC-derived neurons, a key pathological hallmark of Alzheimer's disease.
Materials:
-
Human iPSC-derived cortical neurons
-
Neuron culture medium
-
384-well black, clear-bottom microplates
-
Compound library
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phosphorylated Tau (e.g., AT8)
-
Secondary antibody conjugated to a fluorescent dye
-
Nuclear stain (e.g., Hoechst 33342)
-
High-content imaging system and analysis software
Procedure:
-
Cell Plating: Plate iPSC-derived neurons in 384-well microplates at an optimized density and allow them to mature for the desired period.
-
Compound Treatment: Treat the neurons with the compound library at various concentrations for a specified duration. Include appropriate positive and negative controls.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody against phosphorylated Tau overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and Hoechst stain for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Image Acquisition: Acquire images using a high-content imaging system. Capture at least two channels: one for the nuclear stain and one for the tau antibody.
-
Image Analysis:
-
Use the image analysis software to identify individual cells based on the nuclear stain.
-
Define the cytoplasm as a region of interest around the nucleus.
-
Quantify the intensity and texture of the tau staining within the cytoplasm to identify and measure aggregates.
-
Calculate the percentage of cells with aggregates and the average aggregate size and intensity per cell.
-
-
Data Analysis and Hit Identification: Normalize the data to controls and perform statistical analysis to identify compounds that significantly reduce tau aggregation without causing cytotoxicity (as determined by cell count from the nuclear stain).
Multi-Omics Approaches: A Systems-Level View of Neurodegeneration
A multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive, systems-level understanding of the molecular changes that occur in neurodegenerative diseases.[7][8][9] This strategy can reveal novel disease pathways, identify candidate biomarkers, and aid in patient stratification.[8][9]
Proteomics: Unraveling Protein-Level Dysregulation
Mass spectrometry (MS)-based proteomics is a powerful tool for identifying and quantifying thousands of proteins in complex biological samples, such as brain tissue, cerebrospinal fluid (CSF), and plasma.[10][11][12] In neurodegenerative disease research, proteomics can be used to identify proteins that are differentially expressed, post-translationally modified, or aggregated in disease states.[1][13]
Key Considerations for Proteomic Sample Preparation: Sample preparation is a critical step in any proteomics experiment, as it can significantly impact the quality and reproducibility of the results.[10] The choice of sample preparation method depends on the sample type and the specific research question. For example, to enrich for hydrophobic or membrane-bound proteins, gradient detergent extractions can be employed.[10] For quantitative proteomics, isobaric tagging methods like iTRAQ or TMT allow for the simultaneous analysis of multiple samples, increasing throughput and reducing variability.[11][14]
Protocol: Sample Preparation for Quantitative Proteomics of Brain Tissue
This protocol describes a general workflow for preparing brain tissue for analysis by mass spectrometry using isobaric labeling.
Materials:
-
Frozen brain tissue
-
Lysis buffer (e.g., urea-based buffer)
-
Probe sonicator
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Isobaric labeling reagents (e.g., TMT or iTRAQ)
-
Solid-phase extraction (SPE) cartridges
-
Mass spectrometer
Procedure:
-
Tissue Lysis: Homogenize the frozen brain tissue in lysis buffer using a probe sonicator on ice.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.
-
Reduction and Alkylation:
-
Reduce the protein disulfide bonds by adding DTT and incubating at 56°C.
-
Alkylate the free cysteine residues by adding IAA and incubating in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Peptide Cleanup: Desalt the peptide mixture using SPE cartridges.
-
Isobaric Labeling: Label the peptides from each sample with the appropriate isobaric tag according to the manufacturer's instructions.
-
Sample Pooling and Fractionation: Combine the labeled samples and fractionate the peptide mixture using liquid chromatography to reduce complexity.
-
Mass Spectrometry Analysis: Analyze the fractionated peptides by LC-MS/MS. The relative abundance of proteins across samples is determined by the intensity of the reporter ions generated during fragmentation.[11]
-
Data Analysis: Use specialized software to identify peptides and proteins and to quantify the relative protein abundance. Perform statistical analysis to identify differentially expressed proteins.
Metabolomics: Capturing the Metabolic Signature of Disease
Metabolomics, the large-scale study of small molecules, provides a functional readout of the cellular state and can reveal metabolic pathways that are perturbed in neurodegenerative diseases.[15][16] Studies in Amyotrophic Lateral Sclerosis (ALS), for example, have used metabolomics to identify changes in lipid and amino acid metabolism in patient sera.[17][18][19] Untargeted metabolomics using high-resolution mass spectrometry can generate a comprehensive metabolic profile of a sample.[20]
Single-Cell RNA Sequencing: Deconvoluting Cellular Heterogeneity
Single-cell RNA sequencing (scRNA-seq) has revolutionized our ability to study complex tissues like the brain by allowing for the transcriptomic profiling of individual cells.[21][22] This technology has been instrumental in identifying disease-specific subpopulations of cells and understanding the diverse cellular responses to neurodegeneration.[21][22]
Critical Step: Tissue Acquisition and Dissociation: The quality of scRNA-seq data is highly dependent on the initial tissue handling.[21][22] For human post-mortem brain tissue, it is crucial to minimize the post-mortem interval and to perform tissue dissection at low temperatures to prevent RNA degradation.[21][22] The choice between isolating whole cells from fresh tissue or nuclei from frozen tissue will also impact the resulting data.[21][22] Nuclei isolation is often preferred for frozen archival tissue as it is less prone to transcriptional artifacts induced by enzymatic dissociation.[23]
Caption: Single-Cell RNA Sequencing Workflow for Brain Tissue.
CRISPR-Cas9: Precision Genome Editing for Disease Modeling and Target Validation
The CRISPR-Cas9 system has emerged as a powerful tool for genome editing, enabling the creation of more accurate cellular and animal models of neurodegenerative diseases.[24][25] This technology can be used to introduce specific disease-causing mutations, correct mutations in patient-derived cells, or perform large-scale genetic screens to identify novel therapeutic targets.[24][26]
Applications of CRISPR-Cas9 in Neurodegeneration Research
-
Disease Modeling: Introducing known pathogenic mutations into iPSCs or animal models to recapitulate disease phenotypes.[24][27] For example, CRISPR has been used to introduce mutations in the APP, PSEN1, and PSEN2 genes to model familial Alzheimer's disease.[24]
-
Targeted Therapy: Developing gene therapies to correct disease-causing mutations or to modulate the expression of disease-related genes.[24] For instance, CRISPR-based approaches are being explored to downregulate the expression of α-synuclein in Parkinson's disease.[24]
-
Genetic Screening: Performing genome-wide screens to identify genes that modify disease phenotypes, providing insights into disease mechanisms and potential therapeutic targets.[24]
Protocol: Generating a Knock-in Mutation in iPSCs using CRISPR-Cas9
This protocol provides a general framework for introducing a specific point mutation into iPSCs using the CRISPR-Cas9 system.
Materials:
-
Human iPSCs
-
iPSC culture medium
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting the gene of interest
-
Single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired mutation
-
Electroporation system
-
Single-cell cloning supplies
-
Genomic DNA extraction kit
-
Sanger sequencing reagents
Procedure:
-
Design and Synthesis:
-
Design an sgRNA that targets a site close to the desired mutation location.
-
Design an ssODN donor template that contains the desired mutation flanked by homology arms.
-
-
Ribonucleoprotein (RNP) Complex Formation: Incubate the Cas9 nuclease with the sgRNA to form the RNP complex.
-
Electroporation:
-
Harvest and resuspend the iPSCs.
-
Mix the iPSCs with the RNP complex and the ssODN donor template.
-
Deliver the mixture into the cells using electroporation.
-
-
Single-Cell Cloning: Plate the electroporated cells at a low density to allow for the growth of individual colonies.
-
Colony Screening:
-
Pick individual colonies and expand them.
-
Extract genomic DNA from a portion of each colony.
-
Screen for the desired mutation using PCR and Sanger sequencing.
-
-
Validation: Confirm the presence of the mutation and the absence of off-target effects in the correctly edited clones.
Brain Organoids: 3D Models for Studying Human Brain Development and Disease
Brain organoids, three-dimensional self-organizing structures derived from pluripotent stem cells, have emerged as invaluable tools for modeling human brain development and neurodegenerative diseases.[28][27][29][30] These models can recapitulate key aspects of brain architecture and cellular diversity, providing a unique platform for studying disease mechanisms and testing potential therapies in a human-relevant context.[28][27]
The Power of Patient-Derived Organoids
By generating organoids from patient-derived iPSCs, researchers can create personalized disease models that capture the genetic background of an individual.[29][30] This approach is particularly powerful for studying diseases with complex genetic etiologies and for developing personalized therapeutic strategies.[27][30] For example, midbrain-like organoids derived from Parkinson's disease patients can be used to study dopaminergic neuron degeneration and to screen for drugs that can halt or reverse this process.[27]
Caption: Workflow for Generating and Applying Brain Organoids.
Protocol: Generation of Midbrain-Like Organoids
This protocol provides a method for generating midbrain-like organoids, which are relevant for studying Parkinson's disease.
Materials:
-
Human iPSCs
-
iPSC culture medium
-
Embryoid body (EB) formation medium
-
Neural induction medium supplemented with SHH and FGF8
-
Neural differentiation medium
-
Matrigel
-
Ultra-low attachment plates
-
Orbital shaker
Procedure:
-
EB Formation: Dissociate iPSCs into single cells and plate them in ultra-low attachment plates in EB formation medium to form embryoid bodies.
-
Neural Induction: After 2 days, transfer the EBs to neural induction medium containing SHH and FGF8 to pattern the cells towards a midbrain fate.
-
Matrigel Embedding: After 5-7 days of induction, embed the neurospheres in Matrigel droplets and transfer them to neural differentiation medium.
-
Long-term Maturation: Culture the organoids in suspension on an orbital shaker for several months to allow for maturation and the development of complex structures. Change the medium every 2-3 days.
-
Characterization: At different time points, organoids can be harvested for analysis by immunohistochemistry, RNA sequencing, or electrophysiology to characterize their cellular composition and functionality.
Quantitative Data Summary
| Technique | Application in Neurodegeneration | Key Quantitative Readouts | Advantages | Limitations |
| High-Content Imaging | Phenotypic screening, toxicology | Neurite length, number of protein aggregates, cell viability, mitochondrial potential | High-throughput, multi-parametric, spatial resolution | Can be complex to optimize, data analysis can be challenging |
| Proteomics (MS-based) | Biomarker discovery, pathway analysis | Relative protein abundance, post-translational modifications | Unbiased, high-throughput, deep proteome coverage | Sample preparation is critical, data analysis is complex |
| Metabolomics (MS-based) | Metabolic pathway analysis, biomarker discovery | Relative metabolite abundance | Provides a functional readout of cellular state | Can be influenced by many factors (diet, etc.), metabolite identification can be challenging |
| Single-Cell RNA-Seq | Deconvoluting cellular heterogeneity, identifying rare cell populations | Gene expression levels in individual cells | High resolution, unbiased | Can be expensive, technically demanding, potential for cell dissociation artifacts |
| CRISPR-Cas9 | Disease modeling, target validation, gene therapy | Gene editing efficiency, phenotypic changes | Precise, versatile, scalable | Potential for off-target effects, delivery challenges in vivo |
| Brain Organoids | Modeling human brain development and disease, drug screening | Cellular composition, structural organization, electrophysiological activity | Human-relevant, 3D architecture, patient-specific | Lack of vascularization, cellular immaturity, variability |
Conclusion
The application of advanced technologies such as high-content imaging, multi-omics, CRISPR-Cas9, and brain organoids is transforming our understanding of neurodegenerative diseases. These powerful tools are enabling researchers to move beyond traditional, reductionist approaches and to embrace a more holistic, systems-level view of these complex disorders. The detailed protocols and workflows provided in this guide are intended to empower researchers to harness the full potential of these methodologies in their quest for novel diagnostics and effective therapies for neurodegenerative diseases.
References
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Researchers develop protocol to create functional acinar cells in organoids. (2026-01-21). Max Planck Institute of Molecular Cell Biology and Genetics. [Link]
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Mass spectrometric insights into protein aggregation - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
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In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening - JoVE. Journal of Visualized Experiments. [Link]
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Single-Cell Sequencing in Neurodegenerative Disorders - PMC - PubMed Central - NIH. National Center for Biotechnology Information. [Link]
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Recent Advances in High-Content Imaging and Analysis in iPSC-Based Modelling of Neurodegenerative Diseases - PubMed Central. National Center for Biotechnology Information. [Link]
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Trans-channel fluorescence learning improves high-content screening for Alzheimer's disease therapeutics - PubMed Central. National Center for Biotechnology Information. [Link]
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The Metabolomic Profile in Amyotrophic Lateral Sclerosis Changes According to the Progression of the Disease: An Exploratory Study - PubMed. National Center for Biotechnology Information. [Link]
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Multi-omic insights into Parkinson's Disease: from genetic associations to functional mechanisms - PubMed Central. National Center for Biotechnology Information. [Link]
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CRISPR/Cas9 genome editing for neurodegenerative diseases - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
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Brain organoid model systems of neurodegenerative diseases: recent progress and future prospects - Frontiers. Frontiers. [Link]
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In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC - NIH. National Center for Biotechnology Information. [Link]
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Proteomics of neurodegenerative diseases: analysis of human post‐mortem brain - PMC. National Center for Biotechnology Information. [Link]
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Altered Metabolic Profiles of the Plasma of Patients with Amyotrophic Lateral Sclerosis. National Center for Biotechnology Information. [Link]
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Multi-omics dissection of Parkinson's patients in subgroups associated with motor and cognitive severity | bioRxiv. bioRxiv. [Link]
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Analysis of Protein Aggregation in Neurodegenerative Disease | Analytical Chemistry. ACS Publications. [Link]
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Advancements in brain organoid models for neurodegenerative disease research. ScienceDirect. [Link]
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CRISPR in Neurodegenerative Diseases Treatment: An Alternative Approach to Current Therapies - MDPI. MDPI. [Link]
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Screening Techniques for Drug Discovery in Alzheimer's Disease | ACS Omega. ACS Publications. [Link]
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Current Understanding of Protein Aggregation in Neurodegenerative Diseases - MDPI. MDPI. [Link]
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Detection of human tau protein aggregation - BMG Labtech. BMG LABTECH. [Link]
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Screening Techniques for Drug Discovery in Alzheimer's Disease - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
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A high content imaging screening assay to identify novel neuroinflammation modulators using human patient iPSC derived microglia - Sygnature Discovery. Sygnature Discovery. [Link]
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Multi-Omics Integration in Mice With Parkinson's Disease and the Intervention Effect of Cyanidin-3-O-Glucoside - Frontiers. Frontiers. [Link]
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Application of CRISPR/Cas9 in Alzheimer's Disease - Frontiers. Frontiers. [Link]
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Metabolomics identifies shared lipid pathways in independent amyotrophic lateral sclerosis cohorts | Brain | Oxford Academic. Oxford Academic. [Link]
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Modelling Neurodegeneration with Brain Organoids and Organ-on-Chip Technologies. MDPI. [Link]
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High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. MDPI. [Link]
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Mass spectrometry-based characterization of protein aggregates in tissues and biofluids. Nature. [Link]
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Single-cell and single-nuclei RNA sequencing as powerful tools to decipher cellular heterogeneity and dysregulation in neurodegenerative diseases - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
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A Microfluidic High-Capacity Screening Platform for Neurological Disorders. National Center for Biotechnology Information. [Link]
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CRISPR–Cas9 gene therapy for neurodegenerative diseases - VJNeurology. VJNeurology. [Link]
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Biomarker Discovery in Neurodegenerative Diseases: A Proteomic Approach - PMC. National Center for Biotechnology Information. [Link]
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Metabolomics in Cerebrospinal Fluid of Patients with Amyotrophic Lateral Sclerosis: An Untargeted Approach via High-Resolution Mass Spectrometry | Journal of Proteome Research - ACS Publications. ACS Publications. [Link]
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Modeling neurodegenerative diseases with brain organoids: from development to disease applications - Frontiers. Frontiers. [Link]
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Single Cell RNA-Seq in Neuroscience 101 with Evan Macosko - LabXchange. LabXchange. [Link]
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Workshop: Multi-omics analysis of the brain at single cell resolution. The British Neuroscience Association. [Link]
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Mass Spectrometry-Based Proteomics in Neurodegenerative Lysosomal Storage Disorders - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
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Two simple assays for assessing the seeding activity of proteopathic tau - Frontiers. Frontiers. [Link]
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How to prepare samples for proteomic analysis with Protocols.io - BioTechniques. BioTechniques. [Link]
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The quest for Parkinson's disease biomarkers: traditional and emerging multi-omics approaches - PubMed. National Center for Biotechnology Information. [Link]
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Redox Proteomics Studies to Decipher the Neurobiology of Alzheimer-like Neurodegeneration - YouTube. YouTube. [Link]
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Application Notes & Protocols for the Synthesis of Propargylamines for Pharmaceutical Applications
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Importance of the Propargylamine Moiety in Medicinal Chemistry
The propargylamine scaffold, characterized by an amino group attached to a propargyl moiety (a three-carbon chain with a carbon-carbon triple bond), is a cornerstone in modern pharmaceutical design. Its prevalence in clinically significant drugs is a testament to its versatile pharmacophoric properties. Propargylamines are integral to drugs targeting neurodegenerative disorders, such as Parkinson's and Alzheimer's diseases, primarily through their ability to act as irreversible inhibitors of monoamine oxidase B (MAO-B). Notable examples include Selegiline and Rasagiline, which have demonstrated neuroprotective effects.[1][2] Beyond MAO-B inhibition, the propargylamine unit is a versatile synthetic intermediate for constructing more complex heterocyclic systems and other biologically active molecules.[1][2]
This guide provides an in-depth exploration of the primary synthetic routes to propargylamines, focusing on practical, field-proven protocols. We will delve into the mechanistic underpinnings of these reactions, offering not just a series of steps, but a rationale for why certain conditions and reagents are employed. This document is designed to empower researchers to confidently synthesize and characterize these vital pharmaceutical building blocks.
I. The A³ Coupling Reaction: A Cornerstone of Propargylamine Synthesis
The three-component coupling of an a ldehyde, an a lkyne, and an a mine, commonly known as the A³ coupling, is arguably the most efficient and atom-economical method for synthesizing propargylamines.[3] This one-pot reaction, typically catalyzed by a transition metal, has become a mainstay in both academic and industrial laboratories.
Mechanistic Insights: The Catalytic Cycle
The most commonly employed catalysts for the A³ coupling are copper(I) salts, prized for their low cost and high efficiency. The catalytic cycle, as illustrated below, proceeds through a series of well-orchestrated steps.[4]
-
Formation of the Copper Acetylide: The copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This activation of the alkyne's C-H bond is a critical step.
-
Iminium Ion Formation: Concurrently, the aldehyde and the amine condense to form an iminium ion, with the concomitant loss of a water molecule.
-
Nucleophilic Attack: The copper acetylide then acts as a nucleophile, attacking the electrophilic iminium ion. This step forms the crucial new carbon-carbon bond.
-
Product Release and Catalyst Regeneration: The resulting product is the propargylamine, and the copper(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Experimental Protocol: Copper-Catalyzed A³ Coupling
This protocol provides a general method for the synthesis of a propargylamine from an aldehyde, a terminal alkyne, and a secondary amine using copper(I) bromide as the catalyst.
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 1.0 eq)
-
Secondary Amine (e.g., Piperidine, 1.0 mmol, 1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene, 1.0 mmol, 1.0 eq)
-
Copper(I) Bromide (CuBr, 0.05 mmol, 5 mol%)
-
Solvent (e.g., Toluene or Acetonitrile, 5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), secondary amine (1.0 mmol), and the solvent (5 mL).
-
Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[5]
-
Addition of Reagents: Add the terminal alkyne (1.0 mmol) to the stirred solution.
-
Catalyst Addition: Add the copper(I) bromide (0.05 mmol) to the reaction mixture. The mixture may change color upon addition of the catalyst.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to 80 °C, depending on the substrates) and monitor the progress by Thin Layer Chromatography (TLC). A common TLC eluent system for propargylamines is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).[5] The product spot should be less polar than the starting amine but more polar than the alkyne and aldehyde.[5]
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the copper catalyst.
-
Extraction and Drying: Separate the organic layer, and wash it with brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
II. Alternative Synthetic Route: Alkynylation of Imines
While the A³ coupling is highly efficient, an alternative two-step approach involving the synthesis and subsequent alkynylation of an imine can be advantageous, particularly when dealing with sensitive substrates or when a specific imine intermediate is readily available. This method decouples the imine formation from the C-C bond formation step.
Workflow Overview
The process involves two distinct stages:
-
Imine Formation: The aldehyde and a primary amine are condensed to form the corresponding imine. This is often achieved by heating the reactants with azeotropic removal of water.
-
Alkynylation: The pre-formed imine is then reacted with a metal acetylide (e.g., generated from an alkyne and a zinc salt) to yield the propargylamine.
Experimental Protocol: Zinc-Catalyzed Alkynylation of an In-Situ Formed Imine
This protocol describes a one-pot, two-step synthesis where the imine is formed in situ followed by alkynylation.
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 1.0 eq)
-
Primary Amine (e.g., Aniline, 1.0 mmol, 1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene, 1.2 mmol, 1.2 eq)
-
Zinc Triflate (Zn(OTf)₂, 0.1 mmol, 10 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 eq)
-
Solvent (e.g., Toluene, 5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Imine Formation: In a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in the solvent (5 mL). Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Catalyst and Reagent Addition: To the solution containing the in-situ formed imine, add zinc triflate (0.1 mmol), the terminal alkyne (1.2 mmol), and triethylamine (1.5 mmol).
-
Reaction Conditions: Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Extraction and Drying: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
III. Comparative Overview of Synthetic Methods
| Method | Catalyst | Solvent | Temperature | Typical Yield | Advantages | Disadvantages |
| A³ Coupling | Cu(I) salts (e.g., CuBr, CuI)[6] | Toluene, CH₃CN, H₂O, or solvent-free | RT to 100 °C[5] | Good to Excellent | One-pot, atom-economical, broad substrate scope.[3] | Susceptible to alkyne homocoupling.[5] |
| A³ Coupling | Au(III) complexes[6] | Water | 40 °C[6] | Excellent | High yields in water, good for chiral synthesis.[6] | Catalyst can be expensive. |
| Alkynylation of Imines | Zn(OTf)₂[7] | Toluene | 60-80 °C | Good | Stepwise control, useful for specific substrates. | Two-step process (if imine is isolated), may require pre-formation of the imine. |
| Metal-Free A³ | None (Decarboxylative) | CH₃CN, Water | 65 °C | Good | Avoids transition metal contamination. | Requires alkynyl carboxylic acids as starting material. |
IV. Purification and Characterization of Propargylamines
Purification by Flash Column Chromatography
Propargylamines are basic compounds, which can lead to tailing and poor separation on standard silica gel due to interactions with acidic silanol groups.[8] To mitigate this, a small amount of a basic additive is often included in the eluent.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A typical starting point is 9:1 Hexanes:EtOAc, with the polarity gradually increased as needed.
-
Additive: To improve peak shape and reduce tailing, add 0.5-1% triethylamine (Et₃N) to the eluent mixture.[9]
-
Procedure:
-
Prepare the silica gel slurry in the initial, low-polarity eluent (containing Et₃N).
-
Pack the column.
-
Load the crude product (dissolved in a minimal amount of dichloromethane or the eluent) onto the column.
-
Elute the column, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Characterization by Spectroscopic Methods
Confirmation of the structure and purity of the synthesized propargylamine is essential. NMR and Mass Spectrometry are the primary tools for this purpose.
Example: Characterization of N-benzyl-1-phenylprop-2-yn-1-amine
-
¹H NMR (Nuclear Magnetic Resonance):
-
Aromatic Protons (Ar-H): Typically appear in the range of δ 7.2-7.5 ppm.
-
Methine Proton (-CH-): The proton on the carbon bearing the amine and the alkyne is a key diagnostic signal, often appearing as a singlet or a triplet around δ 4.5-5.0 ppm.
-
Methylene Protons (-CH₂-): The benzylic protons will appear as a singlet or an AB quartet around δ 3.8 ppm.
-
Alkynyl Proton (≡C-H): If the alkyne is terminal, this proton will appear as a sharp singlet or a triplet (if coupled) around δ 2.2-2.5 ppm. For an internal alkyne as in this example, this signal is absent.
-
-
¹³C NMR (Nuclear Magnetic Resonance):
-
Alkynyl Carbons (-C≡C-): These carbons have characteristic shifts in the range of δ 80-90 ppm.
-
Methine Carbon (-CH-): The carbon attached to the nitrogen atom typically appears in the range of δ 50-60 ppm.
-
Aromatic Carbons: Appear in the typical aromatic region of δ 120-140 ppm.
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The mass spectrum should show a peak corresponding to the molecular weight of the compound. For propargylamines, which contain an odd number of nitrogen atoms, the molecular ion peak will have an odd m/z value, according to the nitrogen rule.
-
Fragmentation: A characteristic fragmentation pattern is the alpha-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to a stable iminium cation. For N-benzyl-1-phenylprop-2-yn-1-amine, cleavage of the bond between the methine carbon and the phenyl group would be a likely fragmentation pathway.
-
V. Troubleshooting Common Issues
-
Low or No Yield in A³ Coupling:
-
Check Catalyst Activity: Ensure the copper(I) salt has not oxidized to copper(II). Use freshly opened or properly stored catalyst.
-
Inert Atmosphere: Oxygen can promote the homocoupling of the alkyne. Ensure the reaction is performed under a robust inert atmosphere.[5]
-
Reagent Purity: Impurities in the aldehyde (e.g., carboxylic acid from oxidation) can inhibit the reaction. Use purified reagents.
-
-
Significant Side Product Formation:
-
Alkyne Homocoupling: This is the most common side reaction. Ensure a strictly inert atmosphere and consider using a slight excess of the amine and aldehyde.
-
Aldol Condensation: If using enolizable aldehydes, self-condensation can occur. Running the reaction at lower temperatures may minimize this.
-
-
Poor Separation during Chromatography:
-
Peak Tailing: This is common for amines on silica gel. Add 0.5-1% triethylamine to your eluent.[9]
-
Co-elution of Products: If the product and starting materials have similar polarities, a shallower solvent gradient or a different solvent system may be required.
-
VI. References
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Manujyothi, R., & Anilkumar, G. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(32), 19433–19449. [Link]
-
ResearchGate. (2021). Solvent-free synthesis of propargylamines: an overview. [Link]
-
Laskowski, C., et al. (2024). Mechanochemical Cu(ii) complexes and propargylamine synthetic adventures. New Journal of Chemistry. [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]
-
Miranzadeh, M. (2013). What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)? ResearchGate. [Link]
-
Chemistry LibreTexts. 3.1: A3 Coupling Reaction. [Link]
-
MDPI. (2023). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. [Link]
-
Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]
-
Witulski, B., et al. (2000). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum. [Link]
-
Wipf, P., & Stephenson, C. R. J. (2005). Zn-Alkynylide Additions to Acyl Iminiums. Organic Letters, 7(25), 5637–5640. [Link]
-
Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2012). A walk around the A3-coupling. Chemical Society Reviews, 41(10), 3790–3807. [Link]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. Chromatography [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Optimization of Diastereoselective Pyrrolidine Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for diastereoselective pyrrolidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrolled synthesis of the pyrrolidine ring, a critical scaffold in numerous pharmaceuticals and natural products.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My reaction shows low diastereoselectivity (poor d.r.). What are the primary causes and how can I improve it?
Answer:
Low diastereoselectivity is one of the most common hurdles in stereoselective synthesis. The root cause is an insufficient energy difference between the diastereomeric transition states leading to your product isomers. Several factors can be tuned to amplify this energy difference.
Probable Causes & Optimization Strategies:
-
Inadequate Steric Hindrance: The directing groups on your chiral auxiliary, catalyst, or substrate may not be providing a strong enough steric bias to effectively block one face of the reactive intermediate.
-
Solution: If using a chiral auxiliary, switch to one with a bulkier substituent (e.g., moving from a valine-derived to a tert-leucine-derived oxazolidinone).[3] If using a substrate-controlled approach, consider modifying the substrate to incorporate a larger protecting group or substituent near the reacting center.
-
-
Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a lower diastereomeric ratio (d.r.).
-
Solution: Systematically lower the reaction temperature. Run the reaction at 0 °C, -20 °C, -40 °C, and -78 °C and analyze the d.r. at each point. While this may slow the reaction rate, the improvement in selectivity is often substantial.
-
-
Incorrect Solvent Choice: The solvent plays a critical role in stabilizing or destabilizing transition states. A non-optimal solvent can fail to properly organize the transition state assembly required for high selectivity.
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities. For instance, in metal-catalyzed reactions like 1,3-dipolar cycloadditions, non-coordinating solvents like toluene or dichloromethane often favor selectivity. In contrast, reactions involving enolates can be highly sensitive to coordinating solvents like THF.[3] A systematic screen is essential.
-
-
Suboptimal Catalyst or Lewis Acid: In catalyzed reactions, the catalyst is the primary source of stereochemical information. Its structure, ligand, and counter-ion are all critical.
-
Solution: Screen different metal catalysts and ligands. For example, in [3+2] cycloadditions of azomethine ylides, silver and copper salts are common, but their efficacy varies with the substrate.[4] Silver carbonate (Ag₂CO₃) has been shown to be effective in promoting high diastereoselectivity in certain systems.[4] The addition of a Lewis acid can also enhance selectivity by creating a more rigid, organized transition state.
-
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
Question 2: My reaction yield is low, despite good conversion. What's happening?
Answer:
Low isolated yield with good consumption of starting material often points to product instability, the formation of soluble side products that are difficult to separate, or mechanical loss during workup and purification.
Probable Causes & Optimization Strategies:
-
Product Degradation: The product may be unstable under the reaction conditions (e.g., prolonged heat, acidic/basic environment) or during the workup/purification.
-
Solution:
-
Reaction: Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation, then quench the reaction immediately. Avoid unnecessarily long reaction times.
-
Workup: Use a buffered aqueous solution during extraction if your product is acid or base-sensitive. Keep the product cold during concentration.
-
Purification: Consider switching your purification method. If the product is sensitive to silica gel, try chromatography on alumina (neutral or basic), or consider recrystallization or distillation.
-
-
-
Formation of Unidentified Side Products: The desired reaction pathway may be competing with another pathway (e.g., elimination, rearrangement, or decomposition of an intermediate).
-
Solution: Re-evaluate the reaction mechanism. For example, in metal-catalyzed reactions, the choice of base or additive can be crucial. In a study on a [3+2] cycloaddition, Et₃N was used as an additive alongside a silver catalyst to achieve high conversion and selectivity.[4] Omitting such an additive could open up undesired pathways. Run the reaction under an inert atmosphere (N₂ or Ar) if oxidative side reactions are suspected.
-
-
Epimerization: The newly formed stereocenter might be epimerizing under the reaction or workup conditions, leading to a mixture that is difficult to purify and results in a lower isolated yield of the desired diastereomer.
-
Solution: Ensure the reaction quench and workup are performed under neutral or buffered conditions. If the stereocenter is adjacent to a carbonyl, use non-protic solvents and avoid strong bases if possible.
-
Question 3: I'm struggling to remove the chiral auxiliary post-synthesis without racemization. What are the best methods?
Answer:
The clean removal of a chiral auxiliary is as critical as the diastereoselective reaction itself. The ideal cleavage condition should be high-yielding and not compromise the stereochemical integrity of the product.
Probable Causes & Optimization Strategies:
-
Harsh Cleavage Conditions: The conditions required to cleave the auxiliary (e.g., strong acid/base, high temperature) may be causing epimerization or decomposition of the product.
-
Solution: The choice of auxiliary dictates the cleavage method. Select an auxiliary that can be removed under conditions your product can tolerate.
-
Evans Oxazolidinones: Typically cleaved with LiOH/H₂O₂ (for carboxylic acids), LiBH₄ (for alcohols), or other nucleophiles. These conditions are generally mild.
-
tert-Butanesulfinamide: Readily cleaved under mild acidic conditions (e.g., HCl in an alcohol solvent like methanol).[2] This is a very common and reliable method.
-
Pseudoephedrine Amides: Can be cleaved by addition to a heated solution of an appropriate nucleophile or via acidic/basic hydrolysis to yield carboxylic acids, esters, or amides.[3]
-
-
-
Steric Hindrance: The product's steric bulk around the auxiliary linkage may be slowing down the cleavage reaction, tempting the use of harsher conditions.
-
Solution: Increase the reaction temperature moderately or extend the reaction time. Screen different reagents for the cleavage. For example, if LiOH is slow, perhaps LiOOH (lithium hydroperoxide) will be more effective.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving diastereoselective pyrrolidine synthesis?
The primary strategies revolve around introducing a source of chirality that directs the formation of one diastereomer over the other. Key methods include:
-
[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): This is one of the most powerful methods for constructing the pyrrolidine ring.[2] Azomethine ylides are reacted with dipolarophiles. Diastereoselectivity is controlled by using a chiral dipolarophile, a chiral azomethine ylide precursor, or a chiral catalyst (often Lewis acids based on Cu, Ag, or Sc).[4][5]
-
Intramolecular Cyclization: Acyclic precursors are designed to cyclize and form the pyrrolidine ring.[1] Stereocenters present in the acyclic chain direct the stereochemical outcome of the cyclization. Methods like intramolecular Michael additions, reductive aminations, or C-H aminations fall into this category.[2][5]
-
Chiral Auxiliary Control: A recoverable chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation, such as an alkylation or aldol reaction, which is then followed by cyclization.[3]
-
Substrate Control using Proline Derivatives: Using readily available and enantiopure starting materials like proline or 4-hydroxyproline ensures that the inherent chirality of the starting material directs subsequent transformations.[1]
Q2: How do I select the appropriate catalyst for my reaction?
Catalyst selection is highly dependent on the specific reaction. For the popular [3+2] cycloaddition, the choice often comes down to the electronic nature of your substrates.
-
Silver(I) Salts (e.g., AgOAc, Ag₂CO₃): Often highly effective for reactions involving imino esters to generate azomethine ylides. They are known to coordinate with the dipole, influencing its trajectory.[4]
-
Copper(II) Salts (e.g., Cu(OTf)₂, Cu(OAc)₂): Frequently used with chiral ligands (like BOX or PyBOX) in catalytic asymmetric variants. They act as strong Lewis acids to activate the dipolarophile and organize the transition state.
-
Scandium(III) Salts (e.g., Sc(OTf)₃): A powerful Lewis acid that can promote tandem reactions, such as the ring-opening of cyclopropanes with imines to diastereoselectively form pyrrolidines.[5]
The best approach is an empirical one. Start with conditions reported for a similar substrate in the literature, then perform a screen of different metal salts and ligands if the initial results are suboptimal.
Table 1: Effect of Catalyst on a Model [3+2] Cycloaddition
(Data is illustrative, based on trends reported in the literature[4])
| Entry | Catalyst (mol%) | Additive | Solvent | Yield (%) | d.r. |
| 1 | AgOAc (10) | Et₃N | Toluene | 85 | 10:1 |
| 2 | Ag₂CO₃ (10) | Et₃N | Toluene | 92 | >20:1 |
| 3 | AgOTf (10) | Et₃N | Toluene | 70 | 8:1 |
| 4 | Cu(OTf)₂ (10) | Et₃N | Toluene | <5 (No Reaction) | - |
| 5 | Sc(OTf)₃ (10) | Et₃N | Toluene | 65 | 5:1 |
Q3: What is the mechanistic role of temperature and solvent in controlling diastereoselectivity?
Temperature and solvent are not passive parameters; they actively influence the reaction's energy landscape.
-
Temperature: According to the Eyring equation, the ratio of products is related to the difference in the Gibbs free energy of activation (ΔΔG‡) between the two competing pathways. Lowering the temperature amplifies the impact of this energy difference. A small ΔΔG‡ of just 1.7 kcal/mol corresponds to a ~20:1 ratio at room temperature, but this selectivity increases significantly at lower temperatures.
-
Solvent: The solvent influences the stability of the ground states and, more importantly, the transition states.
-
Polarity: A polar solvent may stabilize a more polar transition state, favoring one diastereomeric pathway over another.
-
Coordinating Ability: Solvents like THF can coordinate to metal catalysts (Lewis acids) or lithium enolates.[3] This can either enhance order in the transition state, boosting selectivity, or compete with the substrate for coordination, reducing selectivity.
-
Steric Bulk: Bulky solvents can influence the steric environment of the transition state.
-
Logic for Reaction Parameter Optimization
Caption: Interplay of reaction parameters, transition state energy, and final outcome.
Section 3: Experimental Protocols
Protocol 1: Diastereoselective [3+2] Cycloaddition using a Silver Catalyst
This protocol is adapted from methodologies that have demonstrated high diastereoselectivity for the synthesis of densely substituted pyrrolidines.[4]
Materials:
-
N-metalated azomethine ylide precursor (e.g., an imino ester), 1.0 equiv
-
Chiral dipolarophile (e.g., an N-sulfinylimine), 1.2 equiv
-
Silver Carbonate (Ag₂CO₃), 0.1 equiv
-
Triethylamine (Et₃N), 2.0 equiv
-
Anhydrous Toluene
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add the chiral dipolarophile (1.2 equiv) and Silver Carbonate (0.1 equiv).
-
Add anhydrous toluene via syringe to achieve a final concentration of approximately 0.4 M with respect to the limiting reagent.
-
Add triethylamine (2.0 equiv) to the suspension.
-
Add the azomethine ylide precursor (1.0 equiv) to the flask.
-
Stir the reaction mixture vigorously at room temperature for 24-36 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue contains the product mixture. Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.
-
Purify the product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and optical rotation.
References
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. ACS Publications. Available at: [Link]
-
Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. National Institutes of Health. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
Sources
Technical Support Center: Pyrrolidine Synthesis & Regioselectivity Control
Welcome to the technical support center for pyrrolidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the formation of the pyrrolidine ring. As a foundational scaffold in numerous pharmaceuticals and natural products, the precise control over substituent placement is paramount. This resource provides in-depth, field-proven insights to troubleshoot common issues and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Here we address some of the most common challenges encountered during pyrrolidine synthesis, with a focus on regioselectivity.
Q1: My [3+2] cycloaddition reaction is producing a mixture of regioisomers. How can I favor the desired isomer?
A1: Regioselectivity in [3+2] cycloadditions of azomethine ylides is a frequent challenge governed by both electronic and steric factors. The outcome is determined by the frontier molecular orbital (FMO) interactions between the 1,3-dipole (azomethine ylide) and the dipolarophile (alkene).
-
Electronic Control (FMO Theory): The regioselectivity is often dictated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction favors the isomer resulting from the smaller HOMO-LUMO energy gap. To influence this, you can:
-
Modify the Dipolarophile: Electron-withdrawing groups (EWGs) on the alkene lower its LUMO energy, enhancing the interaction with the dipole's HOMO. Conversely, electron-donating groups (EDGs) raise the HOMO energy. By strategically placing these groups, you can favor one orientation over the other.
-
Modify the Azomethine Ylide: Substituents on the azomethine ylide also alter its FMO energies. For instance, an electron-withdrawing group on the carbon atom of the ylide can alter the orbital coefficients and steer the regioselectivity.
-
-
Steric Hindrance: Bulky substituents on either the azomethine ylide or the dipolarophile can disfavor a particular transition state, thereby leading to higher regioselectivity for the less hindered product. Increasing the steric bulk of the N-substituent on the amide precursor to an azomethine ylide has been shown to improve diastereocontrol, which is often mechanistically linked to regioselectivity in the transition state.[1]
-
Catalyst Choice: The choice of catalyst can be pivotal. Lewis acids can coordinate to the dipolarophile, lowering its LUMO energy and influencing the regiochemical outcome. For instance, silver catalysts have been successfully employed in [3+2] cycloadditions to yield proline derivatives with high regio- and diastereoselectivity.[2] In some cases, catalyst-tuned regioselectivity can be achieved, where different metal catalysts selectively produce different regioisomers. For example, cobalt and nickel catalysts have been shown to direct the hydroalkylation of 3-pyrrolines to yield C2- and C3-alkylated pyrrolidines, respectively.[3]
Q2: I am observing poor regioselectivity in my intramolecular cyclization to form a pyrrolidine. What factors should I investigate?
A2: Intramolecular reactions present a unique set of challenges for regioselectivity, often boiling down to a competition between different cyclization pathways (e.g., 5-exo-tet vs. 6-endo-tet).
-
Baldwin's Rules: These rules provide a powerful predictive framework for the feasibility of different ring-closing reactions. For pyrrolidine synthesis, 5-exo cyclizations are generally favored over 6-endo pathways. Ensure your substrate is designed to favor the desired 5-membered ring formation.
-
Reaction Mechanism: The underlying mechanism dictates the regiochemical outcome.
-
In radical cyclizations , the regioselectivity is controlled by the stability of the initially formed radical and the subsequent cyclization onto a tethered acceptor.
-
In nucleophilic attack , the regioselectivity is governed by the relative electrophilicity of the available sites for cyclization. For instance, in an intramolecular aza-Michael addition, the nucleophilic amine will preferentially attack the more electron-deficient end of the Michael acceptor.[4]
-
C-H Amination/Insertion: In metal-catalyzed intramolecular C-H amination reactions, the regioselectivity is often directed by the catalyst's ability to differentiate between various C-H bonds. Copper-catalyzed systems have demonstrated complete regio- and chemoselectivity for the formation of pyrrolidines from unsaturated amines.[3]
-
-
Substrate Conformation: The pre-cyclization conformation of your acyclic precursor can significantly influence which reactive centers are brought into proximity. The use of directing groups or conformational locks within your substrate can enforce a specific geometry that favors the desired cyclization pathway.
Q3: Can solvent choice impact the regioselectivity of my pyrrolidine synthesis?
A3: Yes, the solvent can have a profound effect on both the reaction rate and selectivity.
-
Polarity: Solvent polarity can influence the stability of charged intermediates or transition states. For reactions proceeding through polar transition states, a more polar solvent can accelerate the reaction and, in some cases, alter the regiochemical outcome by differentially stabilizing one transition state over another.
-
Coordinating Solvents: Solvents capable of coordinating to a metal catalyst or a Lewis acid can modulate its reactivity and steric environment, thereby influencing selectivity. In some cases, a coordinating solvent can even inhibit the catalyst.
-
Protic vs. Aprotic Solvents: Protic solvents can participate in hydrogen bonding, which can stabilize certain intermediates or transition states. In some reactions, like cobalt-catalyzed reductive couplings, water can act as a necessary proton source.[5]
While solvent screening is often empirical, starting with a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, acetonitrile, DMF) is a good practice. However, in some systems, the product selectivity may not be significantly influenced by the nature of the solvent.
Troubleshooting Guides
Guide 1: Optimizing Regioselectivity in [3+2] Dipolar Cycloadditions
This guide provides a systematic approach to troubleshooting and improving regioselectivity in the synthesis of polysubstituted pyrrolidines via [3+2] cycloaddition of azomethine ylides.
Problem: Low or incorrect regioselectivity observed in the formation of the pyrrolidine ring.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for regioselectivity in [3+2] cycloadditions.
Step-by-Step Methodologies:
-
Analyze Reactant Electronics:
-
Causality: The regioselectivity is often governed by the FMO energy levels of the azomethine ylide and the dipolarophile. The dominant interaction is typically between the HOMO of one component and the LUMO of the other.
-
Action: Use computational chemistry (DFT calculations) to model the FMOs of your reactants. This can provide insight into the favored regioisomeric transition state.[1] Experimentally, synthesize analogues of your dipolarophile with stronger or weaker electron-withdrawing groups to systematically probe the electronic effects.
-
-
Modify Steric Environment:
-
Causality: Steric repulsion in the transition state can override electronic preferences.
-
Action: Synthesize an analogue of your azomethine ylide precursor (e.g., the amine or aldehyde) with a bulkier substituent. For example, increasing the steric demand of the substituent on the amide nitrogen can improve diastereocontrol.[1] Similarly, introducing a bulky group near the reacting center of the dipolarophile can block one face of approach.
-
-
Screen Catalysts:
-
Causality: A Lewis acid or metal catalyst can alter the electronic properties of the reactants and organize the transition state assembly.
-
Action: Screen a panel of common Lewis acids (e.g., Zn(OTf)₂, Sc(OTf)₃, Ag₂CO₃[2]) and metal catalysts known for this transformation. It's crucial to note that different metals can sometimes lead to divergent regioselectivity.
-
-
Optimize Reaction Conditions:
-
Causality: Temperature can influence the kinetic vs. thermodynamic control of a reaction. Solvent can stabilize or destabilize transition states.
-
Action: Run the reaction at a lower temperature to favor the kinetically controlled product, which may be the desired regioisomer. Screen a range of solvents with varying polarities.
-
Guide 2: Controlling Regioselectivity in Intramolecular C-H Amination
Problem: Formation of multiple pyrrolidine isomers or other ring sizes (e.g., piperidines) due to non-selective C-H amination.
Data Presentation: Catalyst Screening for Regioselective C-H Amination
| Catalyst System | Ligand | Solvent | Temp (°C) | Regioisomeric Ratio (Pyrrolidine:Other) | Yield (%) | Reference |
| Cu(OAc)₂ | None | Dichloromethane | 80 | >99:1 | 85 | [3] |
| Rh₂(OAc)₄ | None | Benzene | 80 | 90:10 | 70 | Generic |
| [Fe(TF₄DMAP)Cl] | TF₄DMAP | Dichloromethane | 25 | >95:5 | 88 | [3] |
Experimental Protocol: Copper-Catalyzed Intramolecular C-H Amination for Pyrrolidine Synthesis
This protocol is adapted from methodologies demonstrating high regioselectivity in pyrrolidine formation.[3]
-
Reagent Preparation:
-
Dissolve the amine substrate (1.0 mmol) in anhydrous dichloromethane (10 mL) in an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar).
-
Add the copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol, 10 mol%).
-
Add the oxidant (e.g., PhI(OAc)₂, 1.2 mmol) to the reaction mixture.
-
-
Reaction Execution:
-
Seal the flask and stir the mixture at the desired temperature (e.g., 80 °C) for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired pyrrolidine.
-
Logical Relationship Diagram: Factors Influencing C-H Amination Regioselectivity
Caption: Key factors governing regioselectivity in C-H amination reactions.
References
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
Bower, J. F., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
-
Akhavan, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]
-
Li, S., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Wang, Y., et al. (2026). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. [Link]
-
Palacio, F., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
-
Pace, V., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Various Authors. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Organic Chemistry Portal. Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides. [Link]
-
Poskin, M., et al. (2021). Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. The Journal of Organic Chemistry. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Pyrrolidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry. Its prevalence in natural products, such as nicotine and other alkaloids, and its integration into a multitude of FDA-approved drugs underscore its significance as a "privileged scaffold".[1][2] The unique stereochemical and conformational properties of the pyrrolidine ring, stemming from its non-planar, sp³-hybridized nature, allow for a three-dimensional exploration of chemical space that is often inaccessible to flat, aromatic systems.[3][4] This phenomenon, known as "pseudorotation," provides a flexible yet constrained framework, enabling chemists to fine-tune the spatial orientation of substituents to achieve optimal interactions with biological targets.[2][3]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrrolidine analogs across various therapeutic areas. We will dissect the impact of substitutions at each position of the pyrrolidine core, supported by experimental data, to elucidate the principles guiding the design of potent and selective therapeutic agents.
The Pyrrolidine Scaffold: A Privileged Framework
The utility of the pyrrolidine scaffold in drug design is multi-faceted. Its nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and serves as a key anchoring point for various substituents.[3] The stereogenic centers on the ring allow for the synthesis of specific enantiomers or diastereomers, which can exhibit profoundly different biological profiles due to the enantioselective nature of protein targets.[2][5] This guide will explore how modifications to this versatile core dictate biological activity.
Caption: General Structure-Activity Relationship (SAR) hotspots on the pyrrolidine ring.
Dissecting the SAR: A Positional Analysis
The biological activity of pyrrolidine analogs is highly dependent on the nature, position, and stereochemistry of their substituents. Below, we compare how modifications at different positions of the ring influence activity against various targets.
The N-1 Position: The Primary Anchor
The nitrogen atom is the most frequently substituted position on the pyrrolidine ring.[3] Its nucleophilicity makes it a convenient handle for introducing a wide array of functional groups that can modulate a compound's physicochemical properties and target engagement.
-
Anticancer Activity: In the context of poly (ADP-ribose) polymerase (PARP) inhibitors, SAR analysis revealed that the presence of a carbonyl group and the length of an N-1 alkyl chain significantly influence biological activity. Phenyl ketone derivatives with a three-carbon atom chain were found to be the most active.[3]
-
Enzyme Inhibition (DPP-4): For dipeptidyl peptidase-4 (DPP-4) inhibitors, used in the treatment of type 2 diabetes, novel pyrrolidine-2-carbonitrile derivatives have been developed. The substituents on the nitrogen are critical for achieving potent and selective inhibition.[6]
The C-2 and C-5 Positions: The Influence of Proline
Many pyrrolidine-based drugs are derived from the amino acid proline, which provides a chiral pool for synthesizing enantiomerically pure compounds with a substituent at the C-2 position (a carboxyl group or its derivative).
-
Antiviral Activity (Neuraminidase Inhibitors): A series of pyrrolidine derivatives synthesized from 4-hydroxy-L-proline showed potent inhibitory activity against the neuraminidase (NA) of influenza A virus (H3N2). The modifications at C-2 and other positions led to compounds with IC₅₀ values comparable to Oseltamivir.[7]
The C-3 and C-4 Positions: Modulating Conformation and Potency
Substituents at the C-3 and C-4 positions have a profound impact on the puckering of the pyrrolidine ring, which in turn affects the spatial orientation of other substituents and their interaction with the target protein.[3]
-
Caspase Inhibition: In a series of isatin derivatives designed as caspase-3 and -7 inhibitors, substitutions at the 4-position of the pyrrolidine ring were critical. Fluorination at this position led to a dramatic increase in potency. Enantiomerically pure 4-fluoropyrrolidinyl derivatives inhibited the enzymes in the nanomolar range, being 100-1000 times more efficient than their 4-methoxy counterparts. The 4,4-difluorinated analog showed the highest potency.[8] This highlights how subtle electronic and conformational changes can drastically alter binding affinity.
-
Antidiabetic Activity (α-amylase and α-glucosidase inhibitors): For another class of antidiabetic agents, SAR studies revealed that electron-donating groups on a phenyl ring attached to the pyrrolidine core were beneficial. A para-methoxy group (p-OCH₃) resulted in exceptional α-amylase and α-glucosidase inhibition.[9]
Comparative Data Analysis
To objectively compare the performance of different pyrrolidine analogs, quantitative data from biological assays are essential. The following table summarizes representative data for analogs discussed, illustrating the impact of specific structural modifications.
| Analog Class | Target | Key Structural Feature / Modification | Cell Line / Enzyme | Activity (IC₅₀) | Reference |
| Isatin Derivatives | Caspase-3 / -7 | 4,4-difluoropyrrolidine | Caspase-3 | 362 nM | [8] |
| 4,4-difluoropyrrolidine | Caspase-7 | 178 nM | [8] | ||
| 4-methoxypyrrolidine | Caspase-3 / -7 | Micromolar (µM) range | [8] | ||
| PARP Inhibitors | PARP-1 / -2 | N-phenyl ketone (3-carbon chain) | PARP-1 / -2 | ≤10 nM | [3] |
| N-phenylamine | PARP-1 / -2 | Less Active | [3] | ||
| Neuraminidase Inhibitors | Neuraminidase | Various C-2/C-4 substitutions | Influenza A (H3N2) | 1.56 - 2.71 µM | [7] |
| Spirooxindole Pyrrolidines | α-amylase | 4-bromo on isatin ring | α-amylase | 1.49 ± 0.10 µg/mL | [10] |
| (Reference: Acarbose) | α-amylase | 1.56 ± 0.09 µg/mL | [10] | ||
| Thiosemicarbazone Complexes | Anticancer | Copper(II) complex | SW480 Cancer Cells | 0.99 ± 0.09 µM | [10] |
| (Reference: Cisplatin) | SW480 Cancer Cells | 3.5 ± 0.3 µM | [10] |
Expert Insight: The dramatic increase in potency observed with 4-fluorination in caspase inhibitors is a classic example of strategic bioisosteric replacement.[8] Fluorine's high electronegativity can alter the pKa of nearby functional groups and participate in favorable electrostatic or hydrogen-bonding interactions within the active site. Furthermore, it can lock the ring into a more favorable conformation for binding, a key consideration when working with flexible scaffolds like pyrrolidine.
Experimental Protocols: Ensuring Self-Validating Systems
To generate trustworthy and reproducible SAR data, robust experimental methodologies are paramount. Here, we detail a standard protocol for an in vitro enzyme inhibition assay, a common method for evaluating pyrrolidine analogs.
Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to determine the concentration of a pyrrolidine analog required to inhibit 50% of the α-glucosidase activity (IC₅₀).
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically at 405 nm. An inhibitor will reduce the rate of pNP formation.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Test Pyrrolidine Analogs (dissolved in DMSO)
-
Acarbose (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Workflow Diagram:
Caption: Standard workflow for an in vitro enzyme inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each pyrrolidine analog and the positive control (Acarbose) in 100% DMSO. Perform serial dilutions in phosphate buffer to achieve final assay concentrations, ensuring the final DMSO concentration in the well is ≤1%.
-
Causality: Using a consistent, low percentage of DMSO is critical as higher concentrations can denature the enzyme, leading to false-positive results.
-
-
Assay Plate Setup: To a 96-well plate, add 50 µL of phosphate buffer (100 mM, pH 6.8) to all wells.
-
Inhibitor Addition: Add 10 µL of the serially diluted test compounds, control, or buffer (for the 100% activity control) to the respective wells.
-
Enzyme Addition: Add 20 µL of the α-glucosidase solution (in phosphate buffer) to all wells except the substrate blank. Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Causality: Pre-incubation allows any potential inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.
-
-
Reaction Initiation: Add 20 µL of pNPG solution (in phosphate buffer) to all wells to start the reaction.
-
Incubation & Measurement: Incubate the plate at 37°C for 20 minutes. Measure the absorbance at 405 nm.
-
Data Analysis (Self-Validation):
-
The percent inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the enzyme without inhibitor and A_sample is the absorbance with the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value. The R² value of the curve fit should be >0.95 to ensure the data is reliable and the model is a good fit.
-
Conclusion
The pyrrolidine scaffold is a remarkably versatile and powerful tool in modern drug discovery.[11] Its conformational flexibility and multiple points for substitution allow for the generation of vast chemical diversity and the fine-tuning of pharmacological activity. A systematic approach to SAR, focusing on the positional impact of substituents on the ring, is crucial for rationally designing potent and selective drug candidates.[12] As demonstrated, modifications at the N-1 position often serve to anchor the molecule, while substitutions at C-3 and C-4 can modulate conformation and exploit specific sub-pockets within a target's active site. The strategic use of techniques like fluorination can lead to profound improvements in potency. By combining rational design with robust, self-validating biological assays, researchers can continue to unlock the full therapeutic potential of pyrrolidine analogs.
References
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- Sytnikov, A., Galkin, A., Anisovich, N., Serebryannikova, O., & Belyk, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Poyraz, S., Yılmaz, B., Ceran, G., Iska, T. T., Göktaş, A. S., & Yabanoğlu-Çiftçi, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- Poyraz, S., Yılmaz, B., Ceran, G., Iska, T. T., Göktaş, A. S., & Yabanoğlu-Çiftçi, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central.
- Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium.
- Request PDF. (2025). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
- (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
- Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
- (2017).
- Pomeisl, K., et al. (2013). Influence of 4- or 5-substituents on the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives on their inhibitory activities towards caspases-3 and -7. PubMed.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrrolidine Regioisomers
Introduction: The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its non-planar, sp³-rich structure provides access to three-dimensional chemical space, a critical feature for designing potent and selective drug candidates.[1][2] When synthesizing pyrrolidine-based compounds, the formation of regioisomers—molecules with the same chemical formula but different substituent positions—is a common challenge. The ability to unambiguously identify and distinguish these isomers is paramount for ensuring the efficacy, safety, and intellectual property of a new chemical entity.
This guide provides an in-depth comparison of how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—can be expertly applied to differentiate pyrrolidine regioisomers. We will move beyond simple data reporting to explain the chemical principles that give rise to their distinct spectroscopic signatures. For this analysis, we will use the isomeric set of methylpyrrolidine (C₅H₁₁N) as a model system: N-methylpyrrolidine, 2-methylpyrrolidine, and 3-methylpyrrolidine.
The Model System: Methylpyrrolidine Regioisomers
The seemingly subtle shift of a single methyl group around the pyrrolidine core creates three distinct molecules with unique chemical environments and symmetries. It is this structural variance that we exploit with spectroscopy.
Caption: Molecular structures of the three methylpyrrolidine regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is unequivocally the most powerful technique for distinguishing regioisomers. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Causality in NMR: Why Position Matters
The chemical shift of a nucleus in an NMR spectrum is dictated by its local electronic environment.[3] Moving the electron-donating methyl group from the nitrogen to a carbon atom breaks molecular symmetry and significantly alters the electron density around neighboring protons and carbons. This fundamental principle is why each isomer presents a unique and diagnostic NMR fingerprint.
¹H NMR: Mapping Proton Environments
The ¹H NMR spectrum provides a direct view of the proton framework. The key differentiators are the number of unique signals, their chemical shifts, and their spin-spin coupling (splitting) patterns.
-
N-methylpyrrolidine: Due to its C₂ᵥ symmetry, the molecule is relatively simple to analyze. We expect three distinct signals: a singlet for the N-CH₃ protons, a triplet for the four equivalent α-protons (adjacent to N), and a multiplet (quintet-like) for the four equivalent β-protons.
-
2-methylpyrrolidine: The methyl group at the C2 position breaks all symmetry. This results in a more complex spectrum where nearly all ring protons are chemically non-equivalent. Key diagnostic signals include a doublet for the C2-CH₃ protons (coupled to the C2-H) and a complex multiplet for the C2-H proton itself. The presence of a chiral center at C2 renders the protons on C3, C4, and C5 diastereotopic, leading to complex splitting patterns.[4]
-
3-methylpyrrolidine: Symmetry is also broken here, but a plane of symmetry can exist depending on the ring conformation, making the C2 and C5 positions equivalent, as well as the two protons on C4. A key diagnostic is the doublet for the C3-CH₃ protons. The signals for the α-protons (C2 and C5) will be distinct from those in the other isomers.
Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Isomer | Key Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Distinguishing Features |
| N-methylpyrrolidine | N-CH₃ | ~2.3 | Singlet (s) | Sharp singlet for the N-methyl group; high symmetry. |
| α-CH₂ | ~2.5 | Triplet (t) | ||
| β-CH₂ | ~1.8 | Multiplet (m) | ||
| 2-methylpyrrolidine | C2-CH₃ | ~1.1 | Doublet (d) | Methyl signal is a doublet; most complex spectrum. |
| C2-H | ~2.9 | Multiplet (m) | ||
| N-H | Variable (broad) | Singlet (br s) | Presence of N-H signal. | |
| 3-methylpyrrolidine | C3-CH₃ | ~1.0 | Doublet (d) | Methyl signal is a doublet; distinct α-proton shifts. |
| C2/C5-H | ~2.3 - 3.0 | Multiplets (m) | ||
| N-H | Variable (broad) | Singlet (br s) | Presence of N-H signal. |
¹³C NMR: A Carbon Count
¹³C NMR spectroscopy simplifies the picture by revealing the number of unique carbon environments.
-
N-methylpyrrolidine: High symmetry results in only 3 distinct carbon signals (N-CH₃, α-C, β-C).
-
2-methylpyrrolidine: The lack of symmetry means all five ring carbons and the methyl carbon are unique, giving 6 signals.
-
3-methylpyrrolidine: A plane of symmetry makes C2 and C5 equivalent, resulting in 4 signals (CH₃, C2/C5, C3, C4).
This simple carbon count is often sufficient to definitively identify the isomer.
Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)
| Isomer | Number of Signals | Expected Chemical Shifts (δ, ppm) | Distinguishing Features |
| N-methylpyrrolidine | 3 | N-CH₃ (~42), α-C (~56), β-C (~24) | Fewest signals (3); characteristic N-CH₃ shift. |
| 2-methylpyrrolidine | 6 | CH₃ (~22), C2 (~60), C3 (~35), C4 (~26), C5 (~47) | Most signals (6); confirms complete asymmetry. |
| 3-methylpyrrolidine | 4 | CH₃ (~20), C2/C5 (~54), C3 (~38), C4 (~32) | 4 signals; confirms plane of symmetry. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy excels at identifying the presence or absence of specific functional groups. For this isomeric set, the key is the N-H bond.
Causality in IR: The N-H Vibration
The stretching vibration of the N-H bond in secondary amines gives rise to a characteristic absorption band that is absent in tertiary amines. This provides an immediate and reliable way to classify the isomers.
-
N-methylpyrrolidine: As a tertiary amine, its IR spectrum is defined by the absence of an N-H stretching band in the 3300-3500 cm⁻¹ region. Its spectrum is characterized by aliphatic C-H stretching (~2750-2960 cm⁻¹) and C-N stretching (~1100-1200 cm⁻¹).[5][6]
-
2-methylpyrrolidine & 3-methylpyrrolidine: As secondary amines, both will exhibit a characteristic, medium-to-weak N-H stretching absorption between 3300-3500 cm⁻¹ .[7] They will also show an N-H bending (scissoring) vibration around 1550-1650 cm⁻¹.[8]
While IR spectroscopy can brilliantly separate N-methylpyrrolidine from the other two, it cannot reliably distinguish between the 2-methyl and 3-methyl isomers without authentic reference spectra, as their spectra are often very similar.
Table 3: Comparative Key IR Absorptions (cm⁻¹)
| Isomer | N-H Stretch (3300-3500 cm⁻¹) | C-H Stretch (2800-3000 cm⁻¹) | Distinguishing Feature |
| N-methylpyrrolidine | Absent | Present | Absence of N-H stretch. |
| 2-methylpyrrolidine | Present (weak-medium) | Present | Presence of N-H stretch. |
| 3-methylpyrrolidine | Present (weak-medium) | Present | Presence of N-H stretch. |
Mass Spectrometry (MS): Decoding Fragmentation
Mass spectrometry provides the molecular weight and offers structural clues based on how the molecule fragments upon ionization. For isomers, the molecular ion peak will be identical, but the fragmentation patterns will differ based on bond stabilities.
Causality in MS: Stability of Fragments
In Electron Ionization (EI-MS), the ionized molecule undergoes fragmentation, with bond cleavages occurring to form the most stable possible cations and neutral radicals. The position of the methyl group dictates the most favorable fragmentation pathways.
-
All three isomers will show a molecular ion (M⁺˙) peak at m/z = 85 .
-
N-methylpyrrolidine: The dominant fragmentation is α-cleavage, the loss of a hydrogen atom from a carbon adjacent to the nitrogen, to form a highly stable, resonance-stabilized iminium cation. This results in a strong peak at m/z = 84 (M-1) , which is often the base peak.
-
2-methylpyrrolidine: The most favorable α-cleavage is the loss of the entire methyl group (a 15 Da radical) to form the unsubstituted N-heterocyclic iminium ion. This leads to a very prominent base peak at m/z = 70 (M-15) .[9]
-
3-methylpyrrolidine: The methyl group is not on a carbon α to the nitrogen, so its loss is not as favorable. Fragmentation is more complex, often involving cleavage of the C2-C3 bond, leading to a characteristic base peak at m/z = 57 .
The unique base peaks produced by these distinct fragmentation pathways make MS a powerful confirmatory tool.
Table 4: Comparative Key Mass Spectrometry Fragments (EI-MS)
| Isomer | Molecular Ion (M⁺˙) | Base Peak (m/z) | Key Fragment Structure | Distinguishing Feature |
| N-methylpyrrolidine | 85 | 84 | [M-H]⁺ | Base peak at M-1. |
| 2-methylpyrrolidine | 85 | 70 | [M-CH₃]⁺ | Base peak at M-15. |
| 3-methylpyrrolidine | 85 | 57 | [C₃H₅N]⁺ | Base peak at m/z 57. |
Experimental Protocols & Workflow
A self-validating system for identifying an unknown methylpyrrolidine isomer would follow a logical progression, starting with the most discriminating techniques.
Caption: A logical workflow for the spectroscopic identification of methylpyrrolidine regioisomers.
Protocol 1: NMR Sample Preparation and Analysis
This protocol is a standard procedure for acquiring high-quality NMR data for small organic molecules.[10][11]
-
Preparation: Dissolve approximately 5-10 mg of the neat pyrrolidine sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Insert the tube into the NMR spectrometer (e.g., 400 MHz).
-
Lock & Shim: Lock onto the deuterium signal of the CDCl₃ and perform automatic shimming to optimize magnetic field homogeneity.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum using a 30-degree pulse and a relaxation delay of 1-2 seconds. Acquire at least 16 scans.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, acquire at least 1024 scans with a relaxation delay of 2 seconds.
-
Processing: Fourier transform the acquired FIDs, phase correct the spectra, and calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 2: IR Sample Preparation (Neat Liquid Film)
This method is chosen for its simplicity and because it avoids solvent peaks that could obscure the sample's signals.[12][13]
-
Plate Cleaning: Ensure two salt plates (e.g., KBr or NaCl) are clean and dry by wiping them with a tissue soaked in dry acetone or methylene chloride.
-
Sample Application: Place a single small drop of the neat liquid pyrrolidine sample onto the center of one salt plate.[14]
-
Film Formation: Place the second salt plate on top and gently rotate it to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.[12]
-
Analysis: Place the "sandwich" assembly into the spectrometer's sample holder and acquire the spectrum (e.g., 16 scans at a resolution of 4 cm⁻¹).
-
Cleaning: After analysis, immediately disassemble the plates and clean them thoroughly with an appropriate solvent to prevent damage.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is ideal for separating the volatile isomers (if in a mixture) and obtaining clean mass spectra for each.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
GC Conditions:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C for 2 min, then ramp to 250 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Injection & Analysis: Inject 1 µL of the sample. The resulting chromatogram will show peaks for any components, and the mass spectrum for each peak can be extracted and analyzed for its molecular ion and fragmentation pattern.
Conclusion and Final Recommendation
While IR and MS provide rapid and valuable diagnostic information, NMR spectroscopy stands as the single most definitive and indispensable tool for the differentiation of pyrrolidine regioisomers. The ¹³C NMR spectrum, in particular, offers a simple and unambiguous "carbon count" that can instantly distinguish between the three methylpyrrolidine isomers. The ¹H NMR spectrum provides rich, confirmatory detail about the proton environment and connectivity.
The most robust analytical approach, however, is orthogonal. By combining the functional group information from IR (tertiary vs. secondary amine), the structural framework from NMR (symmetry and connectivity), and the fragmentation fingerprint from MS, a researcher can achieve the highest possible confidence in their structural assignment. This multi-faceted approach ensures scientific rigor and is the standard practice in pharmaceutical development and quality control.
References
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Title: IR spectroscopy of N-methylpyrrolidine product in current work (red line)... Source: ResearchGate URL: [Link]
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Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: National Institutes of Health (NIH) URL: [Link]
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Title: 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes Source: National Institutes of Health (NIH) URL: [Link]
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Title: 2-Pyrrolidinone, 1-methyl- Source: NIST WebBook URL: [Link]
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Title: Showing metabocard for 2-Methylpyrrolidine (HMDB0341433) Source: Human Metabolome Database URL: [Link]
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Title: Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... Source: ResearchGate URL: [Link]
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Title: All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment Source: ResearchGate URL: [Link]
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Title: Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet Source: ResearchGate URL: [Link]
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Title: IR Spectroscopy of Liquids Source: University of Colorado Boulder, Department of Chemistry URL: [Link]
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Title: 2-Methylpyrrolidine Source: NIST WebBook URL: [Link]
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Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]
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Title: Facile Access to α-Aryl Substituted Pyrrolidines Source: The Royal Society of Chemistry URL: [Link]
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Title: NMR spectroscopy of small molecules in solution Source: Royal Society of Chemistry Publishing URL: [Link]
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Title: GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE Source: VAST Journals System URL: [Link]
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A Senior Application Scientist's Guide to the Validation of Synthetic Pathways for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Synthetic Pathway Validation in Modern Drug Discovery
In the landscape of modern drug discovery, heterocyclic compounds are of immense importance, with over 85% of biologically active pharmaceuticals containing at least one heterocyclic ring.[1] The journey from a promising novel heterocyclic scaffold to a viable drug candidate is a complex and rigorous process. Central to this journey is the validation of its synthetic pathway. A validated synthetic pathway not only ensures the reliable and reproducible synthesis of the target molecule but also provides a scalable, cost-effective, and safe process for its production. This guide, written from the perspective of a Senior Application Scientist, offers an in-depth comparison of methodologies for validating synthetic pathways of novel heterocyclic compounds, supported by experimental data and protocols. We will explore the crucial steps from initial retrosynthetic analysis to final scale-up, providing a framework for making informed decisions in the drug development process.
The Strategic Blueprint: Retrosynthetic Analysis and Pathway Selection
The conception of a synthetic pathway begins with retrosynthetic analysis, a problem-solving technique where the target molecule is deconstructed into simpler, commercially available starting materials. This process often reveals multiple potential synthetic routes, each with its own set of advantages and disadvantages.
The choice of a synthetic pathway is a critical decision influenced by several factors, including the novelty and complexity of the target heterocycle, the availability and cost of starting materials, and the desired scale of synthesis. In recent years, there has been a significant push towards the adoption of greener and more sustainable chemical processes in the pharmaceutical industry.[2][3]
Visualizing Retrosynthesis: A Generalized Workflow
Caption: A simplified diagram illustrating the process of retrosynthetic analysis.
A Tale of Two Pathways: Comparative Synthesis of a Novel Benzimidazole Derivative
To illustrate the process of pathway validation, let's consider a hypothetical novel benzimidazole derivative with potential kinase inhibitory activity. Two plausible synthetic routes are proposed: a classical condensation reaction and a modern, microwave-assisted approach.
Pathway A: Classical Condensation
This traditional approach involves the condensation of an o-phenylenediamine with a carboxylic acid under strong acidic conditions with prolonged heating.
Pathway B: Microwave-Assisted Synthesis
A more contemporary method utilizes microwave irradiation to accelerate the reaction between an o-phenylenediamine and an aldehyde, often with a catalyst in a greener solvent.[4]
| Parameter | Pathway A: Classical Condensation | Pathway B: Microwave-Assisted |
| Reaction Time | 12-24 hours | 15-60 minutes |
| Typical Yield | 60-75% | 85-95%[3] |
| Solvent | Polyphosphoric Acid (PPA) | Ethanol or PEG-400[4] |
| Temperature | 150-200 °C | 80-120 °C |
| Purification | Column Chromatography | Recrystallization |
| Green Chemistry | Poor (harsh acid, high temp) | Good (greener solvent, lower energy) |
As the data suggests, Pathway B offers significant advantages in terms of reaction time, yield, and sustainability. However, a comprehensive validation requires a thorough characterization of the product from both routes to ensure identical structure and purity.
The Moment of Truth: Structural Elucidation and Purity Assessment
Unequivocal confirmation of the chemical structure and assessment of purity are the cornerstones of synthetic pathway validation. A combination of spectroscopic and chromatographic techniques is indispensable for this purpose.
Spectroscopic Confirmation: Unveiling the Molecular Architecture
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are paramount for elucidating the connectivity of atoms and the overall structure of the molecule.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight, confirming the elemental composition. Fragmentation patterns in MS/MS can offer further structural insights.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the electronic properties of the molecule, respectively.
Chromatographic Purity: Ensuring a Single Entity
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment in the pharmaceutical industry. A validated HPLC method can quantify the target compound and detect any impurities. For chiral compounds, specialized chiral columns are employed to separate enantiomers.[6]
-
Thin-Layer Chromatography (TLC): A rapid and simple technique for monitoring reaction progress and assessing the number of components in a mixture.
| Analytical Technique | Information Provided | Key Considerations |
| NMR (1D & 2D) | Detailed structural information, connectivity | Sample solubility, concentration |
| Mass Spectrometry | Molecular weight, elemental composition | Ionization method, potential for fragmentation |
| HPLC | Purity, presence of impurities, quantification | Column selection, mobile phase optimization, detector choice |
| IR Spectroscopy | Presence of functional groups | Sample preparation (solid or liquid) |
From Beaker to Batch: The Imperative of Scalability
A synthetic pathway that is successful on a laboratory scale may not be viable for large-scale production. The transition from milligrams to kilograms presents a unique set of challenges that must be addressed during the validation process.
Key considerations for scalability include:
-
Safety: Are all reagents and reaction conditions safe for large-scale handling?
-
Cost of Goods: Are the starting materials and reagents economically viable for commercial production?
-
Process Robustness: Is the reaction tolerant to minor variations in conditions?
-
Waste Management: Can the waste generated be managed in an environmentally responsible and cost-effective manner?[7]
-
Equipment: Is the required equipment readily available in a standard manufacturing facility?
A case study in the development of a pharmaceutical ingredient highlighted the importance of optimizing reaction conditions, work-up, and isolations to improve throughput and reduce the process mass intensity (PMI), a key green chemistry metric.[8]
Visualizing the Validation Workflow
Caption: A flowchart outlining the key stages in the validation of a synthetic pathway.
Experimental Protocols: A Practical Guide
Synthesis of a Benzimidazole Derivative (Pathway B)
-
Reaction Setup: In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the desired aldehyde (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in ethanol.
-
Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at 100 °C for 20 minutes.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure benzimidazole derivative.[9]
HPLC Method for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector is used.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is employed.
-
Detection: The wavelength for UV detection is chosen based on the UV-Vis spectrum of the compound.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) and dilute to an appropriate concentration for analysis.
-
Method Validation: The method should be validated for linearity, accuracy, precision, and robustness according to ICH guidelines.
Structural Elucidation by NMR
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.
-
2D NMR: Perform COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations) experiments to piece together the molecular structure.[5]
Conclusion: A Pathway to Success
The validation of a synthetic pathway for a novel heterocyclic compound is a multifaceted process that requires a synergistic blend of synthetic chemistry, analytical science, and process engineering. By systematically evaluating and comparing potential synthetic routes, rigorously characterizing the final product, and carefully considering the challenges of scale-up, researchers can lay a solid foundation for the successful development of new medicines. The principles and protocols outlined in this guide provide a comprehensive framework to navigate this critical phase of drug discovery, ultimately contributing to the advancement of therapeutic innovation.
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A Comparative Efficacy Analysis of 5-Hydroxy-2-Pyrrolidone Derivatives and Analogs: A Guide for Drug Development Professionals
The 5-hydroxy-2-pyrrolidone scaffold, a five-membered lactam ring, represents a privileged structure in medicinal chemistry. Its presence in both natural products and endogenous mammalian metabolites underscores its biological relevance and potential as a foundational structure for novel therapeutics.[1] This guide offers a comparative analysis of the efficacy of 5-hydroxy-2-pyrrolidone derivatives and structurally related analogs, including 5-oxopyrrolidine and pyrrolidine-2,5-dione derivatives. Synthesizing data from preclinical studies, this document is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of this class of compounds across various biological activities, supported by detailed experimental protocols.
The Versatile Pyrrolidone Scaffold: A Gateway to Diverse Bioactivities
The pyrrolidone ring is a versatile template for drug design due to its favorable physicochemical properties and the ease with which it can be chemically modified.[2][3] The core structure, particularly with the inclusion of a hydroxyl group at the 5-position, provides multiple points for functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This has led to the exploration of pyrrolidone derivatives for a wide range of therapeutic applications, including nootropic, anticonvulsant, anticancer, and antimicrobial activities.[5][6][7]
Comparative Efficacy Across Key Therapeutic Areas
While direct head-to-head comparative studies across a wide range of 5-hydroxy-2-pyrrolidone derivatives are limited in the public domain, by examining the efficacy of closely related analogs, we can discern valuable structure-activity relationships (SAR) that can guide future drug discovery efforts.
Anticonvulsant Activity
Derivatives of the pyrrolidone scaffold have shown significant promise in the management of epilepsy.[7] The maximal electroshock (MES) seizure test is a widely accepted preclinical model for identifying compounds that can prevent the spread of seizures, akin to generalized tonic-clonic seizures in humans.[2][8]
Table 1: Comparative Anticonvulsant Efficacy of Pyrrolidine-2,5-dione Derivatives in the MES Test (Mice)
| Compound ID | Substituent at Position 3 | Phenylpiperazine Fragment | ED₅₀ (mg/kg) | Reference Compound (ED₅₀ mg/kg) | Source |
| 69k | sec-butyl | 3-trifluoromethylphenyl | 80.38 | Valproic Acid (VPA) (252.74) | [3] |
| 6 | 2-chlorophenyl | 4-(4-fluorophenyl)piperazin-1-yl | 68.30 | Valproic Acid (VPA) (252.74) | [9] |
| 14 | Dimethylamino | 3-CF₃ | 49.6 | - | [10] |
-
Expert Interpretation of Data: The data in Table 1 suggests that substitution at the 3-position of the pyrrolidine-2,5-dione ring, in combination with various phenylpiperazine moieties, significantly influences anticonvulsant activity. Notably, compound 14 , with a dimethylamino group at the 3-position and a 3-trifluoromethylphenyl fragment, demonstrated the most potent anticonvulsant effect in the MES model with an ED₅₀ of 49.6 mg/kg.[10] This highlights the potential for electron-withdrawing groups on the phenylpiperazine ring and a basic nitrogenous substituent at the 3-position to enhance efficacy.
Anticancer Activity
The 5-oxopyrrolidine scaffold has emerged as a promising framework for the development of novel cytotoxic agents.[1][11] The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[12][13][14]
Table 2: Comparative Anticancer Activity of 5-Oxopyrrolidine Derivatives against A549 Human Lung Adenocarcinoma Cells
| Compound ID | Key Structural Features | % Cell Viability at 100 µM | Reference Compound (% Viability) | Source |
| 8 | 4-dimethylamino phenyl substitution | ~40% | Cisplatin (~75%) | [9][15] |
| 7 | 4-bromophenyl substitution | ~61% | Cisplatin (~75%) | [9][15] |
| 6 | 4-chlorophenyl substitution | ~64% | Cisplatin (~75%) | [9][15] |
| 21 | 5-nitrothiophene substituent | Not specified | - | [9] |
-
Expert Interpretation of Data: As shown in Table 2, substitutions on the phenyl ring of 1-phenyl-5-oxopyrrolidine derivatives have a marked impact on their anticancer activity against A549 cells. The presence of a 4-dimethylamino phenyl group (compound 8 ) resulted in the most significant reduction in cell viability.[9] Halogen substitutions at the 4-position of the phenyl ring (compounds 6 and 7 ) also enhanced anticancer activity compared to the unsubstituted phenyl analog.[9]
Antimicrobial Activity
The development of novel antimicrobial agents is a critical area of research, and the 5-oxopyrrolidine scaffold has demonstrated potential in this domain, particularly against multidrug-resistant Gram-positive bacteria.[1][11]
Table 3: Comparative Antimicrobial Efficacy (MIC) of 5-Oxopyrrolidine Derivatives
| Compound ID | Key Structural Features | Target Organism | MIC (µg/mL) | Reference Compound (MIC µg/mL) | Source |
| 21 | 5-nitrothiophene substituent | Multidrug-resistant S. aureus | 1-8 | Vancomycin (comparable) | [9] |
| Hydrazone derivative | 5-nitrothien-2-yl moiety | Multidrug-resistant C. auris | 16 | - | [16] |
| KSK 19 | - | M. tuberculosis H37Rv | 1.6 | - | [17] |
| KSK 12, 14, 18, 22 | - | M. tuberculosis H37Rv | 6.25 | - | [17] |
-
Expert Interpretation of Data: The data in Table 3 highlights the promising antimicrobial, including antifungal and antibacterial, activity of 5-oxopyrrolidine derivatives. Compound 21 , bearing a 5-nitrothiophene substituent, exhibited potent activity against multidrug-resistant Staphylococcus aureus, with MIC values comparable to vancomycin.[9] Furthermore, derivatives have shown significant efficacy against Mycobacterium tuberculosis and the emerging fungal pathogen Candida auris.[16][17]
Nootropic Activity and Mechanism of Action
Pyrrolidone derivatives, most notably the racetam class of drugs, are well-known for their nootropic or cognitive-enhancing effects.[5][6] While the precise mechanisms are still under investigation, evidence points towards the modulation of central cholinergic and glutamatergic neurotransmitter systems.[6][18][19]
Proposed Nootropic Mechanism of Action:
Caption: Proposed mechanism of nootropic action for pyrrolidone derivatives.
Experimental Protocols for Key Biological Assays
To ensure the reproducibility and further exploration of the findings presented, detailed protocols for the primary bioassays are provided below.
Maximal Electroshock (MES) Seizure Test
This protocol is a standard method for screening potential anticonvulsant drugs.[2][8]
Workflow for MES Seizure Test:
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Step-by-Step Methodology:
-
Animal Preparation: Use male albino mice (20-25 g). Allow animals to acclimatize for at least one week before the experiment.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. A vehicle control group should be included.
-
Electrode Placement: At the time of peak drug effect, apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact. Place corneal electrodes on the eyes.[8]
-
Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) using a constant current stimulator.[8]
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is considered protection.
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED₅₀) using probit analysis.
MTT Assay for Cytotoxicity
This assay is a reliable method to assess the cytotoxic effects of compounds on cancer cell lines.[12][13][14]
Workflow for MTT Assay:
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24 to 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).
Conclusion and Future Directions
The 5-hydroxy-2-pyrrolidone scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents with a broad spectrum of biological activities. The comparative data presented in this guide underscore the significant influence of chemical substitutions on the pyrrolidone ring in dictating the efficacy and selectivity of these compounds. Future research should focus on synthesizing and screening a wider array of 5-hydroxy-2-pyrrolidone derivatives to establish more definitive structure-activity relationships. Furthermore, elucidating the precise molecular targets and signaling pathways will be crucial for the rational design of next-generation pyrrolidone-based drugs with improved therapeutic profiles.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Pyrrolidin-1-YL)pent-3-YN-1-OL
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical byproducts is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(Pyrrolidin-1-YL)pent-3-YN-1-OL, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols for handling analogous chemical structures, namely pyrrolidine derivatives and acetylenic alcohols.
Hazard Assessment and Profile
-
Pyrrolidine Moiety: Pyrrolidine and its derivatives are known to be flammable, corrosive, and toxic.[1][2][3] They can cause severe skin burns and eye damage.[1][2] Inhalation or ingestion can be harmful.[1][2][3]
-
Acetylenic Alcohol Moiety: Propargyl alcohol, a related acetylenic alcohol, is a flammable liquid and vapor that can be toxic.[4][5] Acetylenic compounds can also be reactive and may have the potential to form explosive mixtures.[6]
Based on this analysis, this compound should be treated as a hazardous waste with the following potential characteristics:
| Hazard Classification | Potential Effects |
| Flammability | May be a flammable liquid and vapor.[1][2][3][5] |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][7] |
| Corrosivity | May cause severe skin burns and eye damage.[1][2][3] |
| Reactivity | Potential for hazardous reactions, especially with oxidizing agents.[3][6][7] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Prior to handling this compound in any form—be it the neat compound, in solution, or as a residue on labware—donning the appropriate Personal Protective Equipment (PPE) is mandatory.
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][8]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[4][8]
-
Body Protection: A standard laboratory coat is required to protect against skin contact.[4]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[5][8]
Waste Segregation and Containerization: The Foundation of Safe Disposal
Proper segregation of chemical waste is crucial to prevent accidental and potentially dangerous reactions.[9][10] Never mix different waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.
Waste Streams for this compound:
-
Neat (Unused) Compound:
-
Container: The original manufacturer's container is ideal. If this is not feasible, use a clean, dry, and chemically compatible container with a secure screw-top cap.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable, corrosive, toxic).
-
-
Solutions Containing this compound:
-
Container: Use a designated hazardous waste container for flammable organic liquids. Ensure the container material is compatible with the solvent used.
-
Labeling: Label the container with "Hazardous Waste," the names of all chemical constituents (including solvents) with their approximate concentrations, and the relevant hazard symbols.
-
-
Contaminated Labware and Materials:
-
Solid Waste: Items such as gloves, pipette tips, and absorbent paper contaminated with the compound should be collected in a designated, labeled hazardous waste bag or container.
-
Sharps: Contaminated needles, syringes, and broken glassware must be placed in a puncture-resistant sharps container specifically designated for hazardous chemical waste.[9]
-
Empty Containers: "Empty" containers that once held the neat compound or its solutions are still considered hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, triple-rinsed container may then be disposed of as non-hazardous waste, pending institutional guidelines.[11]
-
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to the disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
The "Why" Behind the Protocol: A Deeper Dive
-
Causality in Segregation: Separating waste streams is not just about organization; it's about preventing dangerous chemical reactions. For instance, mixing a pyrrolidine derivative with a strong oxidizing agent could lead to a vigorous, exothermic reaction.[3][7]
-
Self-Validating Systems: The labeling protocol is a self-validating system. A clearly labeled container prevents accidental mixing and provides crucial information to waste handlers, ensuring their safety and proper final disposal.
-
Prohibition of Sink and Trash Disposal: Disposing of this compound down the drain is strictly forbidden as it can be harmful to aquatic life and may damage plumbing systems.[1][12] Regular trash disposal is also prohibited as it would expose sanitation workers to a hazardous chemical and contaminate the environment.[13]
Partnering with a Licensed Waste Disposal Vendor
All generated hazardous waste containing this compound must be disposed of through your institution's EHS program or a licensed hazardous waste management service.[11][12][13] These professionals are trained to handle and transport hazardous materials in compliance with all federal, state, and local regulations.[14]
Emergency Procedures in Case of a Spill
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a non-combustible absorbent material such as sand or earth.[15]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[15]
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
References
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Propargyl Alcohol. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Rawsource. (2025). Safety and Handling Measures for Propargyl Alcohol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
European Industrial Gases Association. (n.d.). Guidelines for the Management of Waste Acetylene Cylinders. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
- Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Pyrrolidino-1-cyclopentene, 98%. Retrieved from [Link]
-
Australia New Zealand Industrial Gas Association. (n.d.). Guidelines for the Disposal of Acetylene Cylinders. Retrieved from [Link]
-
Gas Industries Association. (n.d.). Guidelines for the Management of Waste Acetylene Cylinders. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pyrrolidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. ethz.ch [ethz.ch]
- 7. fishersci.ca [fishersci.ca]
- 8. rawsource.com [rawsource.com]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. acewaste.com.au [acewaste.com.au]
- 11. vumc.org [vumc.org]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
